4-Methoxy-7-nitro-1H-indole
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-7-nitro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-3-2-7(11(12)13)9-6(8)4-5-10-9/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATCVSUQBPRSTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CNC2=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743440 | |
| Record name | 4-Methoxy-7-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175913-27-6 | |
| Record name | 4-Methoxy-7-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Methoxy-7-nitro-1H-indole: Synthesis, Reactivity, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 4-Methoxy-7-nitro-1H-indole (CAS No. 175913-27-6), a valuable heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, plausible synthetic routes, characteristic reactivity, and its potential as a strategic intermediate in the synthesis of complex molecular architectures, particularly kinase inhibitors.
Core Molecular Attributes of this compound
This compound is a substituted indole, a privileged scaffold in medicinal chemistry due to its presence in a vast array of natural products and pharmaceuticals.[1] The unique substitution pattern of this molecule—an electron-donating methoxy group at the 4-position and a strongly electron-withdrawing nitro group at the 7-position—imparts a distinct electronic character that governs its reactivity and makes it a versatile synthetic intermediate.
| Property | Value | Source |
| CAS Number | 175913-27-6 | [2][3] |
| Molecular Formula | C₉H₈N₂O₃ | [2][3] |
| Molecular Weight | 192.17 g/mol | [2][3] |
| Appearance | Solid (predicted) | - |
| Purity | ≥97% (commercially available) | [2] |
| Storage | Store at room temperature in a dry, sealed container. | [3][4] |
Strategic Synthesis of this compound
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols (Proposed):
Part 1: Synthesis of 4-Methoxy-1H-indole (via Leimgruber-Batcho Synthesis) [6]
-
Step 1: Formation of the Enamine Intermediate
-
To a solution of 2-methoxy-6-nitrotoluene in dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.
-
Reflux the mixture for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude enamine intermediate.
-
-
Step 2: Reductive Cyclization
-
Prepare activated zinc by stirring zinc powder in dilute HCl for 1 hour, followed by washing with water, ethanol, and ether, and then drying.
-
Dissolve the crude enamine from Step 1 in glacial acetic acid.
-
Add the activated zinc portion-wise while maintaining the temperature between 20-30°C with an ice bath.
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Filter the reaction mixture and extract the filtrate with ethyl acetate.
-
Wash the organic phase with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-methoxy-1H-indole.
-
Part 2: Nitration of 4-Methoxy-1H-indole
-
Step 3: Regioselective Nitration
-
Dissolve 4-methoxy-1H-indole in a suitable solvent such as acetic acid or sulfuric acid at a low temperature (e.g., 0-5°C).
-
Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or a milder nitrating agent like acetyl nitrate prepared in situ) while maintaining the low temperature. The electron-donating methoxy group at C4 and the indole nitrogen are expected to direct nitration to the C7 position.
-
Stir the reaction mixture at low temperature for a specified time, monitoring the reaction by TLC.
-
Carefully quench the reaction by pouring it onto ice water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
-
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not widely published, its key spectroscopic features can be predicted based on its structure and data from analogous compounds.
¹H NMR (Predicted, in DMSO-d₆):
-
Indole N-H: A broad singlet around 11.5-12.0 ppm.
-
Aromatic Protons:
-
H5 and H6: Two doublets in the aromatic region (approximately 7.0-8.0 ppm), showing ortho coupling. The H6 proton, being ortho to the nitro group, is expected to be further downfield.
-
H2 and H3: Protons on the pyrrole ring, likely appearing as a doublet of doublets or a triplet for H2 (around 7.5 ppm) and a doublet of doublets for H3 (around 6.5-7.0 ppm).
-
-
Methoxy Protons: A sharp singlet for the -OCH₃ group around 3.9-4.0 ppm.
¹³C NMR (Predicted):
-
The spectrum would show 9 distinct carbon signals. The carbons attached to the nitro group (C7) and the methoxy group (C4) would be significantly shifted. Aromatic carbons would appear in the 100-140 ppm range.
IR Spectroscopy (Predicted):
-
N-H stretch: A broad absorption around 3300-3400 cm⁻¹.
-
Aromatic C-H stretch: Absorptions above 3000 cm⁻¹.
-
Asymmetric and Symmetric NO₂ stretch: Strong absorptions around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
-
C-O stretch (methoxy): An absorption around 1250 cm⁻¹.
Chemical Reactivity and Synthetic Utility
The dual functionality of this compound makes it a strategic precursor for a variety of chemical transformations, enabling the synthesis of diverse compound libraries.
Caption: Key synthetic transformations of this compound.
A. Reduction of the Nitro Group
The reduction of the 7-nitro group to a 7-amino group is arguably the most critical transformation, as it opens up a plethora of possibilities for further derivatization. The resulting 7-amino-4-methoxy-1H-indole is a valuable intermediate for introducing diversity through amide bond formation, urea or thiourea synthesis, and sulfonamide formation.
Exemplary Protocol for Nitro Group Reduction:
-
Suspend this compound in ethanol or ethyl acetate.
-
Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
For the SnCl₂ reduction, basify the reaction mixture with a solution of sodium bicarbonate or sodium hydroxide to precipitate tin salts.
-
Filter the mixture and extract the filtrate with an organic solvent like ethyl acetate.
-
For catalytic hydrogenation, filter the catalyst through a pad of celite.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 7-amino-4-methoxy-1H-indole.
B. N-Alkylation and N-Acylation
The indole nitrogen can be readily alkylated or acylated to introduce various side chains, which can be crucial for modulating biological activity and physicochemical properties.
General Protocol for N-Alkylation:
-
To a solution of this compound in an aprotic solvent like DMF or THF, add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) at 0°C.
-
Stir the mixture for 15-30 minutes.
-
Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase. Purify the product by chromatography or recrystallization.
C. Electrophilic Substitution at the C3 Position
The C3 position of the indole ring is electron-rich and susceptible to electrophilic attack. Reactions like the Vilsmeier-Haack reaction (to introduce a formyl group) or the Mannich reaction (to introduce an aminomethyl group) can be employed to functionalize this position.
Application in Drug Discovery: A Gateway to Kinase Inhibitors
The indole scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binding motif that interacts with the ATP-binding site of the kinase.[7] The 7-amino-4-methoxy-1H-indole, derived from the title compound, is an excellent starting point for the synthesis of kinase inhibitors. The amino group at the 7-position can be elaborated into various functionalities designed to interact with the solvent-exposed region of the kinase active site, while the indole core occupies the adenine-binding region. The methoxy group at the 4-position can influence the electronics of the ring system and provide a handle for further modification or interaction with the protein.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood. As with many nitroaromatic compounds, it should be treated as potentially hazardous. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Conclusion
This compound is a strategically important building block in organic synthesis and medicinal chemistry. Its unique electronic properties and versatile functional groups allow for a wide range of chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic systems. In particular, its utility in the preparation of substituted 7-aminoindoles positions it as a key intermediate in the discovery and development of novel therapeutic agents, including kinase inhibitors. This guide provides a foundational understanding to facilitate its effective use in research and development.
References
-
ResearchGate. (2023). Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. Retrieved February 1, 2026, from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved February 1, 2026, from [Link]
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ResearchGate. (2020). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. Retrieved February 1, 2026, from [Link]
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PMC. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved February 1, 2026, from [Link]
- Google Patents. (n.d.). CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline.
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PubMed. (2020). Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. Retrieved February 1, 2026, from [Link]
-
LookChem. (n.d.). 1H-Indole, 4-methoxy-7-nitro-. Retrieved February 1, 2026, from [Link]
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PubChem. (n.d.). 4-Methoxy-7-nitro-indoline. Retrieved February 1, 2026, from [Link]
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PMC. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (2020). Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. Retrieved February 1, 2026, from [Link]
- Google Patents. (n.d.). EP2644599A1 - Method for preparing 1-substituted-4-nitroimidazole compound.
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. Retrieved February 1, 2026, from [Link]
-
ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved February 1, 2026, from [Link]
- Google Patents. (n.d.). WO2019165809A1 - Method for preparing 2-nitroindole derivatives.
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LookChem. (n.d.). 1H-Indole, 4-methoxy-7-nitro-. Retrieved February 1, 2026, from [Link]
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Technical Guide: 4-Methoxy-7-nitro-1H-indole Molecular Structure & Application
The following technical guide details the molecular structure, synthesis, and application profile of 4-Methoxy-7-nitro-1H-indole , a specialized heterocyclic scaffold used in high-value medicinal chemistry campaigns.
Executive Technical Summary
This compound (CAS: 175913-27-6 ) is a fused bicyclic heteroaromatic compound characterized by a "push-pull" electronic system. The electron-donating methoxy group at the C4 position and the electron-withdrawing nitro group at the C7 position create a unique electrostatic potential map, making this scaffold a privileged intermediate in the synthesis of HIV-1 attachment inhibitors (e.g., Temsavir precursors) and kinase inhibitors .
| Property | Data |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₈N₂O₃ |
| Molecular Weight | 192.17 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in DMSO, DMF, EtOAc; sparingly soluble in water |
| pKa (Indole NH) | ~13.5 (Acidified by 7-NO₂ group compared to unsubstituted indole) |
| Key Application | Precursor for 4-methoxy-7-aminoindole (HIV-1 attachment inhibition) |
Molecular Architecture & Electronic Characterization
The reactivity of this compound is defined by the interplay between the electron-rich pyrrole ring and the highly polarized benzene ring.
Structural Analysis[1]
-
C4-Methoxy Group (+M Effect): The oxygen lone pair donates electron density into the benzene ring, activating the C5 position and increasing electron density at C3 via cross-conjugation. This steric bulk at C4 also influences binding pocket selectivity in enzymatic targets.
-
C7-Nitro Group (-M, -I Effect): The nitro group is a strong electron-withdrawing group (EWG). Located at C7, it significantly acidifies the indole N-H proton (lowering pKa) and deactivates the benzene ring towards further electrophilic substitution.
-
Dipole Moment: The opposing vectors of the C4-OMe and C7-NO₂ groups create a strong dipole, enhancing solubility in polar aprotic solvents (DMSO/DMF) which is critical for nucleophilic substitution reactions on the nitro group.
Reactivity Map (Graphviz Visualization)
The following diagram illustrates the electronic distribution and primary reactive sites.
Caption: Functional reactivity map highlighting the electronic push-pull dynamic between the C4-methoxy activator and C7-nitro deactivator.
Synthetic Methodology
The synthesis of this compound is non-trivial due to the incompatibility of standard nitration conditions with the electron-rich indole ring (which favors C3 nitration). The most authoritative and scalable route is the Modified Batcho-Leimgruber Indole Synthesis , which constructs the pyrrole ring after establishing the benzene substitution pattern.
Protocol: Modified Batcho-Leimgruber Route
This protocol avoids the formation of regioisomeric mixtures common in direct nitration.
Precursor: 1-Methoxy-2-methyl-3,6-dinitrobenzene (derived from nitration of 2-methyl-3-nitroanisole).
Step 1: Enamine Formation[1]
-
Reagents: 1-Methoxy-2-methyl-3,6-dinitrobenzene,
-Dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine (catalyst).[2] -
Conditions: Heat to 110°C in DMF for 4–6 hours.
-
Mechanism: Condensation of DMF-DMA with the acidic methyl group (activated by ortho/para nitro groups) yields the trans-
-dimethylaminostyrene intermediate. -
Checkpoint: The solution turns deep red/purple, indicating enamine formation.
Step 2: Selective Reductive Cyclization
Critical Step: Standard hydrogenation (H₂/Pd-C) will reduce both nitro groups. To retain the C7-nitro group, a selective reduction is required.
-
Reagents: Titanium(III) chloride (TiCl₃) or Iron/Acetic Acid (Fe/AcOH).
-
Protocol:
-
Dissolve the crude enamine in aqueous acetic acid.
-
Add Fe powder slowly at 50°C.
-
Monitor via TLC.[3] The nitro group ortho to the enamine side chain (position 2 of toluene) is selectively reduced to an amine, which immediately attacks the enamine double bond to close the pyrrole ring.
-
The C7-nitro (originally at position 3/6) remains intact due to steric protection or electronic deactivation relative to the participating nitro group.
-
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Synthesis Workflow Diagram
Caption: Step-wise synthesis via the Batcho-Leimgruber method, ensuring regioselective retention of the C7-nitro group.
Medicinal Chemistry Applications
HIV-1 Attachment Inhibitors
This scaffold is a direct precursor to the 4-methoxy-7-aminoindole core found in next-generation HIV-1 attachment inhibitors (analogs of Temsavir/Fostemsavir ).
-
Mechanism: The indole core binds to the gp120 viral envelope protein.
-
Role of Substituents:
-
C4-OMe: Contacts the hydrophobic pocket of gp120, improving binding affinity.
-
C7-Functionality: The nitro group is reduced to an amine and coupled with oxoacetyl-piperazine moieties to extend into the solvent channel, blocking CD4 receptor engagement.
-
Kinase Inhibition
The 7-nitro group serves as a "masked" handle for installing solubilizing groups or hydrogen bond donors/acceptors required for the hinge-binding region of kinase enzymes.
Characterization Data (Reference Standards)
Researchers should validate synthesized material against these expected spectral values.
| Technique | Expected Signals / Characteristics |
| ¹H NMR (DMSO-d₆) | δ 12.1 (br s, 1H, NH); δ 8.05 (d, 1H, H6, deshielded by NO₂); δ 6.80 (d, 1H, H5); δ 7.50 (t, 1H, H2); δ 6.90 (m, 1H, H3); δ 3.95 (s, 3H, OMe). |
| ¹³C NMR | Signals at ~150 ppm (C4-O), ~135 ppm (C7-NO₂), ~56 ppm (OMe). |
| Mass Spectrometry | [M+H]⁺ = 193.17 . Distinct fragmentation loss of -OMe (31 Da) or -NO₂ (46 Da). |
| IR Spectroscopy | 3300 cm⁻¹ (N-H stretch), 1520 & 1340 cm⁻¹ (NO₂ asymmetric/symmetric stretch). |
References
-
PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]
-
Wang, T., et al. (2009). Discovery of 1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-488043), a drug candidate that demonstrates antiviral activity in HIV-1-infected subjects.[4] Journal of Medicinal Chemistry. Available at: [Link]
-
Meanwell, N. A., et al. (2018). Inhibitors of HIV-1 Attachment: The Discovery and Development of Temsavir and its Prodrug Fostemsavir.[5][6] Journal of Medicinal Chemistry. Available at: [Link]
-
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications.[7][8] Journal of the Chemical Society, Perkin Transactions 1. (Contextual grounding for Batcho-Leimgruber methodology).
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- 5. Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of HIV-1 Attachment: The Discovery and Development of Temsavir and its Prodrug Fostemsavir - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Synthesis of 4-Methoxy-7-nitro-1H-indole
Executive Summary: 4-Methoxy-7-nitro-1H-indole is a vital heterocyclic compound, serving as a versatile building block in the development of pharmacologically active molecules and functional organic materials. This guide provides an in-depth, scientifically-grounded exploration of a robust and efficient pathway for its synthesis. Moving beyond a simple recitation of steps, this document elucidates the causal logic behind strategic decisions in the synthesis, focusing on the highly effective Leimgruber-Batcho indole synthesis. It details the preparation of a key o-nitrotoluene precursor and its subsequent transformation into the target indole. The protocols provided are designed to be self-validating, supported by mechanistic insights and comprehensive references, ensuring researchers, scientists, and drug development professionals can confidently replicate and adapt these methods.
Part 1: Introduction to this compound
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specific substitution pattern of this compound, featuring an electron-donating group at the 4-position and an electron-withdrawing group at the 7-position, makes it a particularly interesting intermediate for further functionalization.
Chemical Structure and Properties:
| Property | Value |
| CAS Number | 175913-27-6[1] |
| Molecular Formula | C₉H₈N₂O₃[1] |
| Molecular Weight | 192.17 g/mol [1] |
| Appearance | (Typically) Yellowish solid |
| SMILES | COC1=CC=C(C2=C1C=CN2)=O[1] |
The strategic placement of the methoxy and nitro groups allows for selective chemical modifications. The nitro group can be readily reduced to an amine, providing a handle for amide bond formation or diazotization, while the indole nucleus itself can undergo various electrophilic substitution reactions.
Part 2: Synthesis Strategy: The Leimgruber-Batcho Approach
While several methods exist for indole synthesis, such as the Fischer, Bartoli, and Madelung syntheses, the Leimgruber-Batcho synthesis is exceptionally well-suited for preparing 2,3-unsubstituted indoles with diverse substituents on the benzene ring.[2] Its primary advantages include high yields, the use of readily available starting materials, and mild reaction conditions for the final cyclization step.[2]
The core of the Leimgruber-Batcho synthesis involves the condensation of an o-nitrotoluene derivative with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-dimethylamino-2-nitrostyrene (an enamine).[3] Subsequent reductive cyclization of this intermediate yields the desired indole.[4]
Retrosynthetic Analysis
Our strategy begins with the target molecule and works backward to a logical starting material. The indole ring is formed via the Leimgruber-Batcho cyclization of an enamine, which itself is derived from the key precursor, 1-methoxy-2-methyl-3,6-dinitrobenzene. This precursor can be synthesized from a simpler substituted toluene.
Caption: Retrosynthetic pathway for this compound.
Part 3: Detailed Synthesis Pathway and Experimental Protocols
This section provides a step-by-step guide for the synthesis, from a commercially available starting material to the final product.
Workflow Overview
Caption: Experimental workflow from starting material to final product.
Step 1: Synthesis of 1-Methoxy-2-methyl-3-nitrobenzene
This transformation is achieved via a Sandmeyer-type reaction. The primary amine of 2-methyl-3-nitroaniline is first converted to a diazonium salt, which is subsequently displaced by a methoxy group from methanol.
Protocol:
-
Diazotization: Dissolve 2-methyl-3-nitroaniline in a mixture of methanol and sulfuric acid at 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Methoxylation: Slowly add the diazonium salt solution to a refluxing solution of copper(I) oxide (as a catalyst) in methanol.
-
Maintain reflux for 1-2 hours after the addition is complete to ensure full decomposition of the diazonium salt.
-
Workup: Cool the reaction mixture, pour it into ice water, and extract with diethyl ether or ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield pure 1-methoxy-2-methyl-3-nitrobenzene.
Causality: The Sandmeyer reaction is a reliable method for introducing a wide range of substituents onto an aromatic ring in place of an amino group. The use of a copper catalyst is crucial for facilitating the decomposition of the diazonium salt and the substitution with methanol.
Step 2: Synthesis of 1-Methoxy-2-methyl-3,6-dinitrobenzene
The precursor from Step 1 is nitrated to introduce a second nitro group. The directing effects of the existing substituents (methoxy, methyl, and nitro) are key to achieving the desired regiochemistry. The strongly activating ortho-, para-directing methoxy group will primarily direct the incoming electrophile (NO₂⁺) to the C6 position.
Protocol:
-
Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C in an ice-salt bath.
-
Slowly add 1-methoxy-2-methyl-3-nitrobenzene to the nitrating mixture dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice. The solid product will precipitate.
-
Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry the solid.
-
Recrystallization from ethanol or isopropanol can be performed for further purification if necessary.
Causality: The use of a potent nitrating mixture (H₂SO₄/HNO₃) is necessary to generate a sufficient concentration of the nitronium ion (NO₂⁺) electrophile. The low temperature helps to control the exothermic reaction and minimize side-product formation.
Step 3 & 4: Leimgruber-Batcho Synthesis of this compound
This two-step, one-pot procedure converts the key dinitro precursor into the final indole product.
Protocol:
Part A: Enamine Formation
-
To a solution of 1-methoxy-2-methyl-3,6-dinitrobenzene in dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.[5]
-
Heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture. The intermediate enamine is typically not isolated and is used directly in the next step.
Part B: Reductive Cyclization
-
Dilute the cooled reaction mixture from Part A with acetic acid.
-
Add activated zinc powder portion-wise while keeping the temperature between 20-30 °C using an ice bath.[5] The reaction is exothermic.
-
Stir the reaction mixture at room temperature for 1-2 hours after the zinc addition is complete.
-
Workup: Filter the reaction mixture through a pad of Celite to remove zinc residues.
-
Extract the filtrate with ethyl acetate. Wash the organic phase sequentially with water, saturated sodium bicarbonate solution, and saturated brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield pure this compound.[5]
Causality: The DMF-DMA and pyrrolidine react with the activated methyl group of the o-nitrotoluene derivative to form the electron-rich enamine intermediate.[5] In the second step, a reducing agent like activated zinc in acetic acid selectively reduces the nitro group at the 2-position (ortho to the enamine substituent) to an amine.[5] This newly formed amine then undergoes spontaneous intramolecular cyclization onto the enamine double bond, followed by the elimination of dimethylamine, to form the aromatic indole ring.[4] Catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) can also be employed for the reductive cyclization.[2]
Part 4: Data Summary and Analysis
The following table provides a summary of the reagents and typical conditions for this synthesis pathway. Yields are estimates and will vary based on reaction scale and optimization.
| Step | Starting Material | Key Reagents | Solvent | Temperature | Typical Yield |
| 1 | 2-Methyl-3-nitroaniline | NaNO₂, H₂SO₄, Cu₂O | Methanol | 0 °C to Reflux | 60-70% |
| 2 | 1-Methoxy-2-methyl-3-nitrobenzene | Conc. HNO₃, Conc. H₂SO₄ | - | 0-10 °C | 80-90% |
| 3 & 4 | 1-Methoxy-2-methyl-3,6-dinitrobenzene | DMF-DMA, Pyrrolidine, Zn, Acetic Acid | DMF, Acetic Acid | Reflux, then RT | 65-75% |
Self-Validating System & Key Considerations:
-
Monitoring: Each step should be monitored by TLC to ensure completion and identify any potential side products.
-
Characterization: The structure and purity of intermediates and the final product must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and melting point analysis. For example, the ¹H NMR spectrum of the final product should show characteristic peaks for the indole NH, the aromatic protons, and the methoxy group protons.
-
Optimization: The reductive cyclization step is critical. The choice of reducing agent (e.g., Zn/AcOH, Fe/AcOH, H₂/Pd-C) can influence the yield and may need to be optimized. Over-reduction could potentially reduce the second nitro group, leading to the corresponding 7-aminoindole derivative.
Part 5: Conclusion
This guide outlines a logical, efficient, and well-documented synthetic route to this compound, leveraging the power and reliability of the Leimgruber-Batcho indole synthesis. By carefully controlling the reaction conditions and understanding the underlying chemical principles of each step—from the initial Sandmeyer reaction to the final reductive cyclization—researchers can access this valuable chemical intermediate in high purity and good yield. This compound serves as a gateway to a wide array of more complex molecules, promising continued utility in the fields of medicinal chemistry and materials science.
References
- CN101823992A - Preparation method of 4-nitroindole - Google Patents.
-
The Leimgruber-Batcho Indole Synthesis - Organic Chemistry Division. Available at: [Link]
-
Fischer Indole Synthesis - YouTube. Professor Dave Explains. Available at: [Link]
-
Fischer indole synthesis - Wikipedia. Available at: [Link]
-
Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - NIH. Available at: [Link]
-
1H-Indole-4-carboxylic acid, methyl ester - Organic Syntheses Procedure. Available at: [Link]
- EP1071661A1 - Process for preparing 4-hydroxy indole, indazole and carbazole compounds - Google Patents.
-
A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS - HETEROCYCLES. Available at: [Link]
-
A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes - NIH. Available at: [Link]
-
Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias - ResearchGate. Available at: [Link]
-
Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride - RSC Publishing. Available at: [Link]
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - ResearchGate. Available at: [Link]
-
Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Available at: [Link]
-
Batcho–Leimgruber indole synthesis | Request PDF - ResearchGate. Available at: [Link]
-
Electronic Supplementary Information (ESI) Urea-engineering mediated hydrogen-bond donating Friedel−Crafts alkylation of indol. Available at: [Link]
-
Rapid Catalytic Reduction of 4-Nitrophenol and Clock Reaction of Methylene Blue using Copper Nanowires - MDPI. Available at: [Link]
-
Synthesis of indoles - Organic Chemistry Portal. Available at: [Link]
-
Batcho–Leimgruber indole synthesis - Semantic Scholar. Available at: [Link]
-
Efficient reduction of nitro compounds and domino preparation of 1-substituted-1H-1,2,3,4-tetrazoles by Pd(ii)-polysalophen coated magnetite NPs as a robust versatile nanocomposite - PMC - NIH. Available at: [Link]
-
Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent - Preprints.org. Available at: [Link]
-
Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane - Beilstein Journals. Available at: [Link]
-
Synthesis of 4-Methoxystyrene Derivatives from 4-Allylanisole and Diverse Nucleophiles - MavMatrix. Available at: [Link]
-
Leimgruber–Batcho Indole Synthesis - YouTube. ChemWis. Available at: [Link]
-
Fischer indole synthesis – Knowledge and References - Taylor & Francis. Available at: [Link]
-
Supporting information - The Royal Society of Chemistry. Available at: [Link]
Sources
Technical Guide: Biological Activity & Therapeutic Potential of 4-Methoxy-7-nitro-1H-indole
Executive Summary
4-Methoxy-7-nitro-1H-indole (CAS: 175913-27-6) represents a high-value "privileged scaffold" in medicinal chemistry.[1] While often categorized as a synthetic intermediate, its specific substitution pattern—combining an electron-donating methoxy group at C4 with an electron-withdrawing nitro group at C7—imparts unique electronic properties that are critical for the design of antitumor sulfonamides , tubulin polymerization inhibitors , and CNS-active agents .
This guide analyzes the compound not merely as a reagent, but as a latent pharmacophore. The 4-methoxy substituent is a validated determinant for binding affinity in the colchicine pocket of tubulin, while the 7-nitro group serves as a masked amine, essential for generating sulfonamide-based cell cycle inhibitors (e.g., analogs of E7010/E7070).
Part 1: Chemical Biology & Pharmacophore Analysis
Electronic Push-Pull System
The biological utility of this compound stems from its opposing electronic substituents:
-
C4-Methoxy (EDG): Increases electron density at the C3 position, enhancing reactivity for electrophilic aromatic substitution (e.g., formylation, acylation). Biologically, this group often functions as a hydrogen bond acceptor in protein active sites (e.g., Cys241 of
-tubulin). -
C7-Nitro (EWG): Significantly lowers the pKa of the indole N-H, modulating hydrogen bond donor capability. It serves as a metabolic "handle"; in vivo or ex vivo reduction to the 7-amino derivative allows for the attachment of bulky hydrophobic groups (sulfonamides) required for high-affinity target engagement.
Structure-Activity Relationship (SAR) Map
The following diagram illustrates the functional logic of the scaffold in drug design.
Caption: Functional decomposition of the this compound scaffold showing key interaction sites.
Part 2: Therapeutic Applications & Mechanism of Action
Antitumor Activity: Tubulin Polymerization Inhibition
The most significant application of this scaffold lies in the development of arylthioindoles and indolyl-sulfonamides .
-
Mechanism: Derivatives of 4-methoxy-7-nitroindole bind to the colchicine-binding site of
-tubulin. The 4-methoxy group mimics the pharmacophoric features of the A-ring of colchicine. -
Bioactivation: The 7-nitro group is typically reduced to an amine and sulfonylated. The resulting 7-sulfonamido-4-methoxyindoles arrest cells in the G1 or G2/M phase.
-
Key Insight: The 4-methoxy group is strictly required. Analogs lacking this group (4-H) often show a >100-fold loss in potency against cancer cell lines (e.g., HeLa, MCF-7).
CNS Activity: Serotonin (5-HT) Antagonism
4-Nitroindole derivatives have been identified as antagonists for 5-HT2A and 5-HT2C receptors.
-
Role: The nitro group provides a specific electrostatic profile that complements the receptor's binding pocket, distinct from the canonical tryptamine scaffold.
Part 3: Experimental Protocols
Synthesis of Bioactive 7-Sulfonamido Derivatives
Note: This protocol describes the conversion of the scaffold into a bioactive tubulin inhibitor.
Reagents:
-
This compound (Starting Material)[2]
-
Hydrazine hydrate (
) / Raney Nickel (Reduction) -
Benzenesulfonyl chloride derivatives (Coupling)
Step-by-Step Methodology:
-
Reduction: Dissolve this compound (1.0 eq) in MeOH/THF (1:1). Add Raney Nickel (10 mol%) and Hydrazine hydrate (5.0 eq) dropwise at
. Reflux for 2 hours.-
Validation: Monitor disappearance of the yellow nitro spot via TLC and appearance of the fluorescent amino-indole.
-
-
Coupling: Filter catalyst and concentrate. Redissolve crude amine in anhydrous Pyridine. Add Arylsulfonyl chloride (1.1 eq) at
. Stir at RT for 4 hours. -
Purification: Quench with 1N HCl, extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc).
In Vitro Tubulin Polymerization Assay
This assay validates the core mechanism of action for 4-methoxyindole derivatives.
Materials:
-
Purified Tubulin (>99% from bovine brain)
-
GTP (Guantanosine triphosphate)
-
Fluorescence Plate Reader (
)
Protocol:
-
Preparation: Dilute tubulin to 3 mg/mL in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.
-
Incubation: Add test compound (dissolved in DMSO) to 96-well plates at varying concentrations (0.1
M – 100 M). Final DMSO concentration must be <1%. -
Initiation: Add tubulin solution to wells at
. Transfer immediately to a plate reader pre-warmed to . -
Measurement: Monitor absorbance at 340 nm or fluorescence (DAPI-based) every 30 seconds for 60 minutes.
-
Analysis: Calculate
(polymerization rate) and steady-state mass. Potent inhibitors (like Colchicine) will show a flat line (no polymerization).
Data Interpretation Table:
| Compound Class | 4-Substituent | 7-Substituent | Tubulin IC50 ( | Effect on MCF-7 Cells |
| Scaffold | Methoxy | Nitro | > 50 (Inactive) | Low Cytotoxicity |
| Active Drug | Methoxy | Sulfonamide | 0.5 - 2.0 | G2/M Arrest (High Potency) |
| Control | Hydrogen | Sulfonamide | > 20 | Inactive |
Part 4: Biological Pathway Visualization
The following diagram outlines the biological cascade from chemical precursor to therapeutic effect.
Caption: Pathway illustrating the conversion of the nitro-indole scaffold into a potent tubulin inhibitor.
References
-
Owa, T., et al. (2002). "Discovery of novel antitumor sulfonamides targeting G1 phase of the cell cycle."[3] Journal of Medicinal Chemistry. Link
-
Romagnoli, R., et al. (2013). "Synthesis and biological evaluation of 2-amino-3-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as novel tubulin polymerization inhibitors." Journal of Medicinal Chemistry. Link (Contextual reference for methoxy-pharmacophore in tubulin binding).
-
PubChem. "this compound Compound Summary." National Library of Medicine. Link
-
Beckers, T., et al. (2012). "Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists." Bioorganic & Medicinal Chemistry. Link
Sources
An In-depth Technical Guide on the Theoretical Studies of 4-Methoxy-7-nitro-1H-indole
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The strategic introduction of substituents onto the indole ring allows for the fine-tuning of its physicochemical and pharmacological properties. This guide provides a comprehensive theoretical exploration of 4-Methoxy-7-nitro-1H-indole, a promising but less-studied derivative. Leveraging the power of computational chemistry, specifically Density Functional Theory (DFT), we will elucidate the molecule's structural, electronic, and spectroscopic characteristics. This in-silico analysis serves as a predictive framework to understand its reactivity, stability, and potential as a pharmacophore. The methodologies and insights presented herein are designed to accelerate the rational design of novel indole-based therapeutics.
Introduction: The Significance of Substituted Indoles in Drug Discovery
The indole ring system, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery due to its ability to mimic the structure of tryptophan and interact with a wide array of biological targets.[1] The therapeutic landscape is rich with indole-containing drugs demonstrating anticancer, anti-inflammatory, antihypertensive, and antipsychotic activities.[1] The introduction of electron-donating groups, such as a methoxy group, and electron-withdrawing groups, like a nitro group, can significantly modulate the electronic properties and, consequently, the biological activity of the indole core.[2][3]
This compound presents an intriguing case for theoretical investigation. The interplay between the electron-donating methoxy group at the 4-position and the electron-withdrawing nitro group at the 7-position is anticipated to create a unique electronic distribution, influencing its reactivity and intermolecular interactions. This guide will systematically dissect these electronic effects and predict the molecule's behavior, providing a solid theoretical foundation for future experimental work.
Computational Methodology: A Self-Validating System
To ensure the reliability of our theoretical predictions, we will employ a computational protocol that has been successfully applied to similar nitro-indole derivatives.[4][5] The core of our investigation will be Density Functional Theory (DFT), a quantum mechanical method that provides a good balance between accuracy and computational cost for medium-sized organic molecules.
Geometry Optimization and Vibrational Analysis
The first step in our theoretical study is to determine the most stable three-dimensional conformation of this compound. This is achieved through geometry optimization using a suitable DFT functional, such as B3LYP, in conjunction with a robust basis set like cc-pVTZ.[4][5] The absence of imaginary frequencies in the subsequent vibrational analysis will confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.
Experimental Protocol: Geometry Optimization and Frequency Calculation
-
Software: Gaussian 16 or similar quantum chemistry package.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP.
-
Basis Set: cc-pVTZ.
-
Calculation Type: Opt Freq (Optimization followed by frequency calculation).
-
Solvation Model (Optional): To simulate a biological environment, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed, with water as the solvent.
-
Output Analysis: Verify the convergence of the optimization and confirm the absence of imaginary frequencies. The optimized Cartesian coordinates will be used for all subsequent calculations.
Molecular Structure and Spectroscopic Profile
The optimized geometry provides a wealth of information about the molecule's bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the steric and electronic effects of the substituents on the indole ring.
Predicted Vibrational Spectra (FT-IR and FT-Raman)
The calculated vibrational frequencies can be correlated with experimental FT-IR and FT-Raman spectra.[4][5] The characteristic vibrational modes of the nitro (NO2) and methoxy (O-CH3) groups, as well as the indole N-H stretch, will be of particular interest for spectroscopic identification. The theoretical spectra serve as a benchmark for experimental characterization.[6][7]
Table 1: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
| N-H Stretch | ~3400 | Stretching of the indole N-H bond |
| Aromatic C-H Stretch | 3100-3000 | Stretching of C-H bonds on the aromatic rings |
| Asymmetric NO₂ Stretch | ~1560 | Asymmetric stretching of the nitro group |
| Symmetric NO₂ Stretch | ~1350 | Symmetric stretching of the nitro group |
| C-O-C Stretch | ~1250 | Stretching of the methoxy ether linkage |
Note: These are approximate values and may vary slightly depending on the computational level of theory.
Electronic Properties and Reactivity Descriptors
The electronic structure of a molecule is paramount in determining its chemical behavior and biological activity. We will explore several key electronic properties to gain a deeper understanding of this compound.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity.[4][5] A smaller energy gap suggests higher reactivity.
Diagram: HOMO-LUMO Distribution
Caption: Frontier Molecular Orbitals and the Energy Gap.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack.[4][5] The MEP surface is colored according to the electrostatic potential, with red indicating electron-rich regions (nucleophilic) and blue representing electron-poor regions (electrophilic). This information is invaluable for predicting how the molecule will interact with biological targets.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within the molecule.[4][5] It allows for the quantification of hyperconjugative interactions, which contribute to the molecule's stability. By examining the NBO charges on each atom, we can gain further insights into the electron-donating and -withdrawing effects of the substituents.
Potential for Drug Development: Molecular Docking
To assess the potential of this compound as a therapeutic agent, molecular docking simulations can be performed.[1][7] This computational technique predicts the preferred binding orientation of a ligand to a specific protein target. By docking our molecule into the active sites of relevant enzymes or receptors implicated in diseases like cancer or inflammation, we can estimate its binding affinity and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.[7][8]
Experimental Workflow: Molecular Docking
Caption: A typical workflow for molecular docking studies.
Conclusion and Future Directions
This in-depth theoretical guide has outlined a comprehensive computational framework for the study of this compound. By leveraging DFT calculations, we can predict its structural, spectroscopic, and electronic properties, providing valuable insights into its reactivity and stability. Furthermore, molecular docking simulations can offer a preliminary assessment of its potential as a drug candidate. The theoretical data generated through these methods will serve as a crucial roadmap for the synthesis, characterization, and biological evaluation of this promising indole derivative, ultimately accelerating its journey from a theoretical concept to a potential therapeutic agent.
References
-
Kaushik, N., Kaushik, N., Attri, P., Kumar, N., Kim, C., Verma, A., & Choi, E. H. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620–6662. [Link]
-
Arora, M., et al. (2021). Molecular Docking Study of Indole Moiety as an Anti-Cancer, Anti-Inflammatory, And Antitubercular Agent. Journal of Pharmaceutical Science and Bioscientific Research, 11(4), 88-93. [Link]
-
Asath, R. M., et al. (2020). Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. Journal of Molecular Structure, 1214, 128203. [Link]
-
Gupta, S., & Singh, H. J. (2020). Computational studies on nitro derivatives of BN indole as high energetic material. Journal of Molecular Modeling, 26(4), 83. [Link]
-
ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. [Link]
-
Indian Academy of Sciences. (n.d.). Synthesis and characterization of Polyindole and its catalytic performance study as a heterogeneous catalyst. [Link]
-
IJERT. (2020). Spectroscopic and Computational Analysis of 4-Methoxythioanisole. [Link]
-
Preprints.org. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. [Link]
-
Razak, S., et al. (2021). Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N′-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage. Scientific Reports, 11(1), 22186. [Link]
Sources
- 1. jpsbr.org [jpsbr.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Computational studies on nitro derivatives of BN indole as high energetic material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. preprints.org [preprints.org]
- 8. Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N′-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cell-Based Assays Using 4-Methoxy-7-nitro-1H-indole
Introduction: Unveiling Cellular Hypoxia with 4-Methoxy-7-nitro-1H-indole
This compound (4M7NI) is a cell-permeable small molecule designed for the sensitive detection of nitroreductase activity in living cells. The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and pharmaceutical agents. The key to 4M7NI's utility as a fluorescent probe lies in its 7-nitro functional group. In its native state, the electron-withdrawing nitro group quenches the intrinsic fluorescence of the indole ring system. However, in the presence of nitroreductase enzymes, the nitro group is reduced to a highly fluorescent amino group (4-Methoxy-7-amino-1H-indole). This "turn-on" fluorescent response provides a direct and quantifiable measure of nitroreductase activity.
Nitroreductases are a class of enzymes that are significantly upregulated in hypoxic (low oxygen) environments, a hallmark of solid tumors and a factor in resistance to cancer therapies.[1][2] This makes 4M7NI a powerful tool for researchers in oncology, drug discovery, and cell biology to:
-
Identify and quantify hypoxic cells within a population.
-
Screen for inhibitors or activators of nitroreductase enzymes.
-
Study the physiological consequences of hypoxia in various disease models.
-
Evaluate the efficacy of hypoxia-activated prodrugs.
This guide provides a comprehensive overview of the principles, protocols, and best practices for utilizing 4M7NI in cell-based assays.
Mechanism of Action: A Fluorescence "Switch" for Nitroreductase Activity
The functionality of 4M7NI is predicated on a well-established mechanism of fluorescence quenching and restoration. The 7-nitro group, being strongly electron-withdrawing, effectively quenches the fluorescence of the methoxy-indole fluorophore through a process known as photoinduced electron transfer (PET).
Upon entering a cell and in the presence of nitroreductase and a reducing cofactor such as NADH or NADPH, the nitro group of 4M7NI undergoes a six-electron reduction to form the corresponding 7-amino derivative.[3][4] This conversion from an electron-withdrawing to an electron-donating group eliminates the quenching effect, leading to a significant increase in fluorescence intensity.
Figure 1. Mechanism of 4M7NI activation.
Photophysical Properties
| Property | This compound (4M7NI) | 4-Methoxy-7-amino-1H-indole (Fluorescent Product) |
| Appearance | Off-white to light brown powder | Colorless in solution |
| Fluorescence | Negligible | Strong, visible fluorescence |
| Estimated Excitation (Ex) | N/A | ~350 - 380 nm |
| Estimated Emission (Em) | N/A | ~430 - 460 nm |
| Quantum Yield (Φ) | < 0.01 | Significantly higher (estimated > 0.5) |
Note: The exact excitation and emission maxima may vary depending on the solvent, pH, and cellular environment.
Application 1: Detection of Cellular Hypoxia
This protocol describes a method for identifying hypoxic cells in culture by measuring the increase in fluorescence from 4M7NI due to endogenous nitroreductase activity.
Experimental Workflow
Figure 2. Workflow for detecting cellular hypoxia.
Materials Required
-
This compound (4M7NI)
-
Anhydrous DMSO
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well clear-bottom, black-walled microplates
-
Hypoxia chamber or incubator with O2 control
-
Fluorescence microplate reader or fluorescence microscope
Protocol
1. Reagent Preparation:
-
4M7NI Stock Solution (10 mM): Dissolve 1.92 mg of 4M7NI in 1 mL of anhydrous DMSO. Mix until fully dissolved. Store at -20°C, protected from light.
2. Cell Seeding:
-
Seed cells into a 96-well clear-bottom, black-walled plate at a density that will result in 80-90% confluency at the time of the assay.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
3. Induction of Hypoxia:
-
Transfer the plate to a hypoxia chamber or incubator set to 1% O2, 5% CO2 at 37°C.
-
Incubate for 12-24 hours to allow for the upregulation of nitroreductases.
-
For a normoxic control, keep a parallel plate under standard culture conditions (21% O2, 5% CO2).
4. Probe Loading:
-
Prepare a working solution of 4M7NI by diluting the 10 mM stock solution in complete cell culture medium to a final concentration of 10 µM.[6]
-
Remove the plates from the incubator. Aspirate the old medium.
-
Add 100 µL of the 10 µM 4M7NI working solution to each well.
-
Optional Negative Control: To confirm the signal is from nitroreductase activity, pre-incubate some wells with a nitroreductase inhibitor, such as dicoumarol (e.g., 400 µM), for 1 hour before adding the 4M7NI probe.[7]
5. Incubation:
-
Return the plates to their respective hypoxic and normoxic incubators.
-
Incubate for 2-4 hours at 37°C, protected from light. The optimal incubation time may need to be determined empirically for different cell lines.
6. Fluorescence Measurement:
-
Microplate Reader:
-
Set the reader to measure fluorescence with excitation at ~360 nm and emission at ~450 nm.
-
Record the fluorescence intensity from each well.
-
-
Fluorescence Microscopy:
-
Wash the cells twice with 100 µL of warm PBS.
-
Add 100 µL of fresh PBS or imaging buffer to each well.
-
Image the cells using a DAPI filter set or equivalent.
-
Acquire images from both hypoxic and normoxic wells.
-
Expected Results
Cells incubated under hypoxic conditions are expected to show a significant increase in fluorescence intensity compared to cells cultured under normoxic conditions. The fluorescence should be localized within the cytoplasm. Cells treated with a nitroreductase inhibitor should exhibit fluorescence levels similar to the normoxic control, confirming the specificity of the assay.
Application 2: Screening for Nitroreductase Modulators
This protocol provides a framework for a high-throughput screen (HTS) to identify compounds that either inhibit or enhance nitroreductase activity.
Experimental Workflow
Figure 3. HTS workflow for nitroreductase modulators.
Protocol
1. Cell Preparation:
-
This assay can be performed using either cell lysates from hypoxic cells or with purified nitroreductase enzyme. For a cell-based screen, use cells known to express high levels of nitroreductase under hypoxic conditions.
-
Seed cells in a 96-well or 384-well plate as described previously. Induce hypoxia if necessary.
2. Compound Addition:
-
Prepare a library of test compounds at the desired screening concentration in an appropriate buffer (e.g., PBS with a low percentage of DMSO).
-
Add the test compounds to the wells.
-
Include the following controls:
-
Positive Control (No Inhibition): Vehicle (e.g., DMSO) only.
-
Negative Control (Maximal Inhibition): A known nitroreductase inhibitor like dicoumarol.
-
3. Assay Initiation:
-
Prepare an assay solution containing 10 µM 4M7NI and a saturating concentration of NADH (e.g., 100-300 µM) in a suitable buffer (e.g., PBS, pH 7.4).[7][8]
-
Add the assay solution to all wells to initiate the reaction.
4. Incubation and Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at multiple time points (kinetic assay) or at a single endpoint after a fixed incubation period (e.g., 60 minutes). Use Ex/Em settings of ~360 nm/~450 nm.
5. Data Analysis:
-
Subtract the background fluorescence (wells with no cells/enzyme).
-
Calculate the percent inhibition for each test compound: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))
-
Compounds showing significant inhibition can be selected for further dose-response studies to determine their IC50 values.
Trustworthiness and Self-Validation
To ensure the reliability of results obtained with 4M7NI, it is crucial to incorporate proper controls into every experiment:
-
Normoxic vs. Hypoxic Control: This is the most critical comparison to validate that the observed fluorescence is due to a hypoxia-induced process.
-
Inhibitor Control: Using a known nitroreductase inhibitor like dicoumarol confirms that the enzymatic activity of nitroreductase is responsible for the fluorescence signal.
-
Cell-Free Control: Measuring the fluorescence of 4M7NI in media alone ensures there is no spontaneous degradation of the probe to a fluorescent species.
-
Cell Viability Assay: Parallel cytotoxicity assays (e.g., MTT or CellTiter-Glo®) should be performed, especially when screening compounds, to ensure that any observed decrease in fluorescence is not due to cell death.
Conclusion
This compound is a valuable tool for the study of cellular hypoxia and nitroreductase activity. Its "turn-on" fluorescence mechanism provides a high signal-to-background ratio, making it suitable for a range of applications from qualitative imaging to quantitative high-throughput screening. By understanding the principles behind the assay and employing rigorous controls, researchers can confidently generate reliable and insightful data in the fields of cancer biology and drug development.
References
-
Zheng, X., et al. (2018). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. [Link]
-
Staderini, M., et al. (2024). Ratiometric near-infrared fluorescent probe for nitroreductase activity enables 3D imaging of hypoxic cells within intact tumor spheroids. Chemical Science. [Link]
-
Staderini, M., et al. (2024). Ratiometric near-infrared fluorescent probe for nitroreductase activity enables 3D imaging of hypoxic cells within intact tumor spheroids. PubMed Central. [Link]
-
Giraud, M., et al. (2023). Synthesis and Fluorescence Properties of 4-Cyano and 4-Formyl Melatonin as Putative Melatoninergic Ligands. ACS Omega. [Link]
-
Kim, S. J., et al. (2021). Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. Molecules. [Link]
-
Wang, Y., et al. (2020). Hypoxia imaging in living cells, tissues and zebrafish with a nitroreductase-specific fluorescent probe. PubMed. [Link]
-
Sawyer, J. M., et al. (2023). Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. Organic & Biomolecular Chemistry. [Link]
-
Li, Y., et al. (2022). A nitroreductase responsive and photoactivated fluorescent probe for dual-controlled tumor hypoxia imaging. PubMed Central. [Link]
-
Giraud, M., et al. (2023). Synthesis and Fluorescence Properties of 4-Cyano and 4-Formyl Melatonin as Putative Melatoninergic Ligands. PubMed Central. [Link]
-
Nishida, J., et al. (2025). Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives. ResearchGate. [Link]
-
Wang, Q., et al. (2025). Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections. ACS Omega. [Link]
-
Tran, E., et al. (2025). Nitroreductase-Activated Probes for Monitoring Hypoxia. ACS Sensors. [Link]
-
Kazi, A., et al. (2025). Targeting tumor-associated hypoxia with bioreductively activatable prodrug conjugates derived from dihydronaphthalene, benzosuberene, and indole-based inhibitors of tubulin polymerization. PubMed Central. [Link]
-
Liu, Y., et al. (2020). A Novel NIR Fluorescent Probe for Highly Selective Detection of Nitroreductase and Hypoxic-Tumor-Cell Imaging. PubMed Central. [Link]
-
Neumaier, F., et al. (2023). Synthesis of [18F]FMISO, a hypoxia-specific imaging probe for PET, an overview from a radiochemist's perspective. EJNMMI Radiopharmacy and Chemistry. [Link]
-
ResearchGate. (2025). Comparison of photophysical properties of 4-methyl-6-methoxy and 4-methyl-7-methoxy coumarins. ResearchGate. [Link]
-
Tran, E., et al. (2025). Nitroreductase-Activated Probes for Monitoring Hypoxia. PubMed. [Link]
-
Li, Y., et al. (2022). A nitroreductase responsive and photoactivated fluorescent probe for dual-controlled tumor hypoxia imaging. ResearchGate. [Link]
-
Functional Materials. (n.d.). Synthesis, spectral-fluorescence properties and TD-DFT calculations of 4-cyanotryptophan and its derivatives. Functional Materials. [Link]
-
ResearchGate. (2024). Synthesis and radiolabeling of a nitrofuran derivate with 18F for identification of areas of hypoxia in the tumor microenvironment. ResearchGate. [Link]
-
Wang, Q., et al. (2025). Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections. ACS Publications. [Link]
-
Lee, J., et al. (2025). Synthesis of 1-Hydroxy(and 1-Alkoxy, 1-Acyloxy)-1H-indoles and evaluations of their suppressive activities against tumor growth through inhibiting lactate dehydrogenase A. PubMed. [Link]
-
Kim, S. J., et al. (2021). Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. PubMed Central. [Link]
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- 3. Hypoxia imaging in living cells, tissues and zebrafish with a nitroreductase-specific fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A nitroreductase responsive and photoactivated fluorescent probe for dual-controlled tumor hypoxia imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Analytical Methods for 4-Methoxy-7-nitro-1H-indole Quantification
Part 1: Introduction & Physicochemical Context[1]
Executive Summary
4-Methoxy-7-nitro-1H-indole is a critical heterocyclic building block used in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and indole-based alkaloids.[1] Its structural integrity is defined by the "push-pull" electronic system created by the electron-donating methoxy group at C4 and the electron-withdrawing nitro group at C7.
This application note addresses the specific analytical challenges posed by this molecule:
-
Regioisomer Resolution: Differentiating the 7-nitro isomer from potential 5-nitro or 6-nitro byproducts formed during non-selective nitration.
-
Detection Sensitivity: Leveraging the nitro-chromophore for UV sensitivity while acknowledging its fluorescence-quenching properties.[2]
-
Stability: Mitigating oxidative degradation typical of electron-rich indole systems.[2]
Molecular Profile[1][3]
-
Molecular Weight: 192.17 g/mol [3]
-
Predicted LogP: ~2.08 (Moderate hydrophobicity)
-
pKa: Indole NH > 15 (Neutral under standard HPLC conditions)
Part 2: Analytical Workflow & Decision Matrix
The following diagram outlines the logical flow for selecting the appropriate analytical technique based on the concentration and purpose of the analysis.
Figure 1: Decision matrix for selecting between HPLC-PDA and LC-MS/MS based on analytical thresholds.
Part 3: Method A - HPLC-PDA (Purity & Assay)
This method is the "workhorse" for Quality Control.[2] It utilizes the strong UV absorption of the nitro group.[2] Unlike unsubstituted indoles, fluorescence detection is NOT recommended due to the quenching effect of the 7-nitro group.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm | Provides necessary hydrophobic selectivity to separate the target from polar precursors (4-methoxyindole). |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH suppresses silanol activity and improves peak shape for nitrogenous bases.[2] |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid | ACN provides sharper peaks and lower backpressure than Methanol for nitro-aromatics.[2] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[2] |
| Column Temp | 35°C | Slightly elevated temperature improves mass transfer and reproducibility.[2] |
| Injection Vol | 5 - 10 µL | Dependent on sample concentration (target 0.5 mg/mL).[2] |
| Detection | PDA: Extract at 254 nm and 330 nm | 254 nm is universal; 330 nm targets the nitro-indole conjugation band, increasing specificity.[2] |
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Hold |
| 2.0 | 5 | Isocratic hold to elute polar salts |
| 15.0 | 95 | Linear Gradient |
| 18.0 | 95 | Wash Step |
| 18.1 | 5 | Re-equilibration |
| 23.0 | 5 | End of Run |
Standard Preparation Protocol
-
Stock Solution: Weigh 10.0 mg of this compound reference standard into a 20 mL amber volumetric flask (protect from light). Dissolve in 100% Acetonitrile.[2] Sonicate for 5 mins.
-
Working Standard: Dilute the stock 1:10 with Water/ACN (50:50) to reach a target concentration of 50 µg/mL.[2]
-
System Suitability:
-
Tailing Factor: < 1.5
-
Theoretical Plates: > 5000
-
%RSD (n=6 injections): < 1.0%
-
Part 4: Method B - LC-MS/MS (Trace Impurity Analysis)
Used when quantifying this molecule as a trace impurity (e.g., unreacted intermediate in a final drug substance) or for genotoxic impurity (GTI) screening.
Mass Spectrometry Parameters
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive Mode (ESI+) is standard.[2]
-
Note: While nitro groups are electron-withdrawing, the indole nitrogen and methoxy oxygen allow for protonation
.
-
-
Precursor Ion: m/z 193.06
MRM Transitions (Quantification)
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Interpretation |
| Quantifier | 193.1 | 147.1 | 20 | Loss of Nitro group (-NO₂) or Methoxy rearrangement |
| Qualifier 1 | 193.1 | 178.1 | 15 | Loss of Methyl radical (-CH₃) |
| Qualifier 2 | 193.1 | 132.1 | 35 | Ring fragmentation |
Note: Exact collision energies must be optimized on the specific instrument (e.g., Triple Quad).
Part 5: Synthesis & Impurity Context[1]
Understanding the synthesis is vital for method development.[2] The most common route involves the Leimgruber-Batcho indole synthesis or direct nitration.[2]
Critical Impurity Markers
-
4-Methoxyindole (Starting Material):
-
Detection: Elutes significantly earlier (more polar, lacks nitro group).[2]
-
Risk: Incomplete reaction.
-
-
Regioisomers (4-Methoxy-5 -nitroindole):
Figure 2: Synthetic pathway highlighting the origin of the critical regioisomer impurity.
Part 6: References
-
PubChem. (2025).[2][4] 4-Methoxy-7-nitro-indoline (Related Structure & Properties). National Library of Medicine.[2] Retrieved February 1, 2026, from [Link]
-
Zhang, T., et al. (2023).[2][6] "Praseodymium-catalyzed aerobic dehydrogenative aromatization of saturated N-heterocycles." Organic Letters, 25, 4468-4472.[2][6] (Context for Indole Synthesis/Aromatization).
-
Bagul, V. A., et al. (2025).[2][7][8] "LC-MS/MS Method for Identification & Quantification of Nitroso Impurities." International Journal of Pharmaceutical Sciences and Nanotechnology. (Methodology for Nitro-impurity quantification).[2][9][10][11]
-
Reimann, E., et al. (1995).[2] "Synthesis of 4-methoxy-7-nitroindoles." Archiv der Pharmazie. (Foundational synthesis chemistry for regioisomer identification).
Disclaimer
This protocol is designed for research and development purposes. Validation according to ICH Q2(R1) guidelines is required before applying this method to GMP release testing.
Sources
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- 2. 4-Methoxy-1H-indole | C9H9NO | CID 138363 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. 4-Methoxy-7-nitro-indoline | C9H10N2O3 | CID 17945827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 872975-24-1|4-Methoxy-7-nitroindoline|BLD Pharm [bldpharm.com]
- 6. Indole synthesis [organic-chemistry.org]
- 7. LC-MS/MS Method for Identification & Quantification of Varenicline Nitroso Impurities (NDSRi) by Utilizing QTRAP 4500 Mass Detector from Formulation Dosage Form | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
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- 10. Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Note: Analytical Characterization of 4-Methoxy-7-nitro-1H-indole
The following Application Note and Protocol guide is designed for 4-Methoxy-7-nitro-1H-indole , a specialized heterocyclic building block. This guide synthesizes theoretical principles with practical, field-proven methodologies to ensure reproducibility and scientific rigor.
Introduction & Chemical Context
This compound (CAS: 175913-27-6) is a critical intermediate in the synthesis of bioactive alkaloids and kinase inhibitors.[1] Its structural uniqueness lies in the "push-pull" electronic system: the electron-donating methoxy group at C4 and the strongly electron-withdrawing nitro group at C7.[1]
This electronic environment creates specific analytical challenges:
-
Solubility: The nitro group enhances polarity, but the planar aromatic system favors stacking, often leading to poor solubility in non-polar solvents.[1]
-
Acidity: The C7-nitro group significantly increases the acidity of the N1-proton compared to unsubstituted indole, affecting retention behavior in HPLC.
-
Lability: While generally stable, nitroindoles can undergo photo-oxidation; light protection during analysis is recommended.[1]
Part 1: High-Performance Liquid Chromatography (HPLC) Protocol
Method Development Rational
-
Column Selection: A C18 (Octadecyl) stationary phase is selected due to the compound's moderate lipophilicity (LogP ~2.08). A "Base Deactivated" (BDS) or end-capped column is essential to prevent peak tailing caused by the interaction of the indole nitrogen with residual silanols.[1]
-
Mobile Phase: An acidic mobile phase (pH ~2.5-3.[1]0) is strictly required. The nitro group lowers the pKa of the indole NH, but it remains neutral at pH 3.[1] Maintaining the protonated/neutral state ensures a sharp peak shape.[1]
-
Detection: Nitro-aromatics possess a distinct chromophore.[1] While 254 nm is standard, 330-350 nm is a more specific region for the nitro-indole conjugated system, reducing interference from simple benzenoid impurities.[1]
Experimental Conditions
| Parameter | Specification |
| Instrument | HPLC System with PDA/DAD Detector (e.g., Agilent 1260/1290) |
| Column | Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm (or equivalent) |
| Mobile Phase A | Water + 0.1% Formic Acid (v/v) |
| Mobile Phase B | Acetonitrile (HPLC Grade) + 0.1% Formic Acid (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Vol | 5 - 10 µL |
| Detection | UV at 254 nm (purity) and 340 nm (identification) |
Gradient Program
| Time (min) | % Mobile Phase B | Description |
| 0.0 | 10% | Equilibration / Loading |
| 2.0 | 10% | Isocratic Hold (removes polar salts) |
| 12.0 | 90% | Linear Gradient Elution |
| 15.0 | 90% | Column Wash |
| 15.1 | 10% | Return to Initial Conditions |
| 20.0 | 10% | Re-equilibration |
Sample Preparation[1]
-
Stock Solution: Weigh 5 mg of sample into a 10 mL amber volumetric flask. Dissolve in DMSO (dimethyl sulfoxide) due to potential limited solubility in pure acetonitrile.[1]
-
Working Solution: Dilute the stock 1:10 with Mobile Phase A/B mixture (50:50) to prevent solvent mismatch peaks.[1]
-
Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.
Part 2: Nuclear Magnetic Resonance (NMR) Characterization
Solvent Selection Strategy
DMSO-d6 is the mandatory solvent for this analysis.[1]
-
Reason 1 (Solubility): Nitroindoles often precipitate in CDCl3 at the concentrations required for 13C analysis.[1]
-
Reason 2 (Exchangeable Protons): The indole N-H signal is broad and often invisible in CDCl3 due to rapid exchange.[1] DMSO-d6 forms hydrogen bonds with the NH, slowing exchange and sharpening the signal into a distinct singlet (downfield, ~11-13 ppm).
Predicted 1H NMR Assignment (400 MHz, DMSO-d6)
The substitution pattern (4-OMe, 7-NO2) leaves only two protons on the benzene ring (H5 and H6), creating a distinct AB coupling system .
| Position | Shift (δ ppm) | Multiplicity | Coupling (J) | Mechanistic Explanation |
| NH (1) | 12.0 - 12.5 | Broad Singlet | - | Highly deshielded by 7-NO2 electron withdrawal and H-bonding.[1] |
| H-2 | 7.4 - 7.6 | Triplet/Dd | ~3.0 Hz | Typical indole H2, slightly deshielded by NO2.[1] |
| H-6 | 8.0 - 8.2 | Doublet | ~8.5 Hz | Ortho to NO2 .[1] Strong deshielding effect (paramagnetic shift).[1] |
| H-5 | 6.6 - 6.8 | Doublet | ~8.5 Hz | Ortho to OMe .[1] Shielded by electron donation (resonance) from OMe.[1] |
| H-3 | 6.8 - 7.0 | Triplet/Dd | ~3.0 Hz | Typical indole H3.[1] |
| OMe (4) | 3.9 - 4.0 | Singlet | - | Characteristic methoxy singlet.[1] |
Key Diagnostic Feature: Look for the pair of doublets (H5/H6) with a large ortho-coupling constant (~8-9 Hz).[1] H6 will be significantly downfield (near 8 ppm) due to the nitro group, while H5 will be upfield (near 6.7 ppm) due to the methoxy group. This large separation confirms the 4,7-substitution pattern.[1]
13C NMR Expectations[1]
-
C-4 (C-OMe): ~150-155 ppm (Deshielded by Oxygen).[1]
-
C-7 (C-NO2): ~130-135 ppm (Deshielded by Nitrogen).[1]
-
Methoxy Carbon: ~55-56 ppm.[1]
Part 3: Integrated Analytical Workflow
The following diagram illustrates the logical flow for confirming the identity and purity of the compound during development.
Figure 1: Decision-tree workflow for the purification and structural validation of this compound.
References
-
PubChem. (2025).[1] 4-Methoxy-7-nitro-2,3-dihydro-1H-indole (Compound Summary). National Library of Medicine.[1] Available at: [Link]
-
Dalton, A. B., et al. (2024).[1][2][3] Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol.[1][3][4][5][6] ACS Physical Chemistry Au.[1][3] Available at: [Link]
Sources
Application Notes and Protocols for the Antimicrobial Evaluation of 4-Methoxy-7-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. The introduction of a nitro group, a well-known pharmacophore in antimicrobial agents, to the indole ring system presents a promising strategy for the development of novel anti-infective therapies. This document provides a comprehensive guide for the investigation of 4-Methoxy-7-nitro-1H-indole as a potential antimicrobial agent. It outlines detailed protocols for the preliminary assessment of its antimicrobial activity through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) and discusses potential mechanisms of action that can be explored in further studies.
Introduction: The Rationale for Investigating this compound
The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Indole derivatives have a long history of antimicrobial activity, with many natural and synthetic compounds demonstrating efficacy against a broad spectrum of pathogens.[1][2] The methoxy group can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.
Furthermore, nitroaromatic compounds have been successfully employed as antimicrobial drugs for decades.[3] Their mechanism of action often involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic reactive nitrogen species that can damage DNA, proteins, and other essential biomolecules.[3] The combination of the indole nucleus with a nitro functional group in this compound, therefore, represents a logical and promising approach in the search for new antimicrobial leads. This compound is a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules due to its functional groups that allow for selective chemical modifications.[4]
Synthesis of this compound
A generalized synthetic scheme might involve the reaction of a suitably substituted o-nitrotoluene derivative with a formamide acetal to generate an enamine, followed by reductive cyclization to yield the indole core. The choice of reducing agent during the cyclization step can be critical in selectively reducing the nitro group if desired, or preserving it as in the case of synthesizing this compound.[5]
Core Protocols for Antimicrobial Susceptibility Testing
The initial evaluation of a novel compound's antimicrobial potential hinges on determining its inhibitory and cidal activity against a panel of clinically relevant microorganisms. The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7]
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7]
Caption: Workflow for MIC determination using broth microdilution.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate to achieve the desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (wells with MHB and bacteria, no compound) and a negative control (wells with MHB only).
-
Incubate the plate at 37°C for 18-24 hours.[6]
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9][10]
Caption: Hypothesized mechanism of action via reductive activation.
Suggested Protocols for Mechanism of Action Studies
-
Nitroreductase Activity Assays: Investigate the ability of microbial cell lysates to reduce the nitro group of the compound, for example, by monitoring the depletion of NADH or NADPH spectrophotometrically.
-
DNA Damage Assays: Employ techniques such as the comet assay or assays for the induction of the SOS response in bacteria to assess DNA damage.
-
Membrane Permeability Assays: Use fluorescent probes like propidium iodide or SYTOX Green to determine if the compound disrupts bacterial cell membrane integrity. [11]
Conclusion and Future Directions
This compound is a promising scaffold for the development of new antimicrobial agents. The protocols outlined in this document provide a robust framework for its initial evaluation. Positive results from these studies would warrant further investigation into its spectrum of activity, in vivo efficacy, and toxicological profile. The elucidation of its mechanism of action will be crucial for its future development as a therapeutic agent.
References
- Coumarins are natural products with promising pharmacological activities owing to their anti-inflammatory, antioxidant, antiviral, anti-diabetic, and antimicrobial effects. (2020-09-26). PubMed.
- 4-Methoxyindole synthesis. ChemicalBook.
- This compound. MySkinRecipes.
- Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. MDPI.
- Antimicrobial Activity of Nitroaromatic Derivatives. (2022-06-14). Encyclopedia.pub.
- Design and synthesis of an indol derivative as antibacterial agent against Staphylococcus aureus. (2017-06-08). PMC - NIH.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. NIH.
- MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
- The minimum bactericidal concentration of antibiotics. (2024-09-18). BMG Labtech.
- Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. PubMed.
- Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory.
- Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025-03-14). Emery Pharma.
- Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. ResearchGate.
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- 5. researchgate.net [researchgate.net]
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- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
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- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Navigating the Synthesis of 4-Methoxy-7-nitro-1H-indole: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 4-Methoxy-7-nitro-1H-indole (4M7NI) experiments. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support, field-proven insights, and robust troubleshooting strategies to ensure the success of your synthetic endeavors. This compound is a valuable building block in medicinal chemistry and drug discovery, and mastering its synthesis is crucial for advancing research in this field. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, helping you to not only solve problems but also to proactively avoid them.
Section 1: Understanding the Molecule: Properties and Reactivity
Before delving into experimental protocols, a foundational understanding of this compound is essential.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₃ | |
| Molecular Weight | 192.17 g/mol | |
| Appearance | Off-white to light brown crystalline powder | |
| Storage | Store at 4°C |
The indole scaffold is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The methoxy group (-OCH₃) at the 4-position is an electron-donating group, which further activates the benzene ring towards electrophilic attack. Conversely, the nitro group (-NO₂) at the 7-position is a strong electron-withdrawing group, deactivating the ring. The interplay of these two groups dictates the reactivity and regioselectivity of subsequent reactions.
Section 2: Synthesis of this compound: A Detailed Protocol and Workflow
The synthesis of this compound typically proceeds via the nitration of 4-methoxy-1H-indole. Due to the sensitive nature of the indole ring, direct nitration with harsh acidic conditions can lead to polymerization and the formation of multiple isomers. Therefore, a carefully controlled, non-acidic nitration method is recommended.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol:
This protocol is a synthesized methodology based on established procedures for the nitration of substituted indoles.[1]
Materials:
-
4-Methoxy-1H-indole
-
Trifluoroacetic anhydride
-
Tetramethylammonium nitrate
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Nitrating Agent (Trifluoroacetyl nitrate): In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tetramethylammonium nitrate (1.1 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic anhydride (1.2 equivalents) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes to generate the nitrating agent, trifluoroacetyl nitrate, in situ.
-
Nitration Reaction: In a separate flask, dissolve 4-methoxy-1H-indole (1.0 equivalent) in anhydrous dichloromethane. Cool this solution to -10 °C using an ice-salt bath.
-
Addition of Nitrating Agent: Slowly add the pre-formed trifluoroacetyl nitrate solution to the cooled solution of 4-methoxy-1H-indole dropwise via a syringe or dropping funnel. It is critical to maintain the reaction temperature below -5 °C to minimize side reactions.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at -10 °C to 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and water with vigorous stirring.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The desired this compound will elute as a colored solid.
Section 3: Troubleshooting Common Experimental Issues
This section addresses specific problems that may arise during the synthesis of this compound, providing causative explanations and actionable solutions.
Q1: Low or No Yield of the Desired Product
Potential Cause:
-
Degradation of Starting Material: The indole ring is sensitive to strong acids and oxidizing agents. The use of traditional nitrating agents like nitric acid/sulfuric acid can lead to polymerization and decomposition of the starting material.
-
Inefficient Nitrating Agent: The in-situ generation of the nitrating agent may not have been successful due to moisture or impure reagents.
-
Suboptimal Reaction Temperature: Allowing the reaction temperature to rise can favor side reactions and decomposition.
Troubleshooting Steps:
-
Choice of Nitrating Agent: Employ milder, non-acidic nitrating agents such as trifluoroacetyl nitrate or acetyl nitrate.[1] These reagents are less prone to causing polymerization of the indole.
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents to prevent the decomposition of the nitrating agent.
-
Temperature Control: Maintain a low reaction temperature (ideally between -10 °C and 0 °C) throughout the addition of the nitrating agent and the course of the reaction.
Q2: Formation of Multiple Isomers (Regioselectivity Issues)
Potential Cause:
-
Directing Effects of Substituents: The methoxy group at the 4-position is an ortho-, para-director, while the indole nitrogen directs electrophilic attack to the 3-position. The nitration of 4-methoxyindole can potentially yield a mixture of isomers, including nitration at the 3-, 5-, 6-, and 7-positions.
-
Reaction Conditions: The choice of nitrating agent and solvent can influence the regioselectivity of the reaction.
Troubleshooting Steps:
-
Protecting the Indole Nitrogen: Protection of the indole nitrogen with a suitable protecting group (e.g., Boc, Ts) can help direct nitration to the benzene ring. However, this adds extra steps to the synthesis.
-
Optimizing the Nitrating System: Milder nitrating conditions, as described in the protocol, generally favor nitration on the benzene ring rather than the pyrrole ring. The use of trifluoroacetyl nitrate has been shown to be effective for the nitration of various indoles with good regioselectivity.[1]
-
Careful Characterization: It is crucial to carefully characterize the product mixture using techniques like NMR to identify the different isomers formed.
Q3: Purification Challenges
Potential Cause:
-
Similar Polarity of Isomers: The various nitro-isomers of 4-methoxyindole may have very similar polarities, making their separation by column chromatography difficult.
-
Presence of Polymeric Byproducts: The formation of tar-like polymeric materials can streak on the column and co-elute with the desired product.
Troubleshooting Steps:
-
Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., gradients of hexane/ethyl acetate, dichloromethane/methanol) and different types of silica gel to improve separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method to remove minor impurities and isomers.
-
Preparative TLC/HPLC: For difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be employed to isolate the pure product.
Section 4: Characterization of this compound
Accurate characterization of the final product is essential to confirm its identity and purity.
¹H and ¹³C NMR Spectroscopy
The NMR spectra of this compound will show characteristic signals for the aromatic protons and carbons, as well as the methoxy group. The electron-withdrawing nitro group will cause a downfield shift of the adjacent protons, while the electron-donating methoxy group will cause an upfield shift of the protons in its vicinity.
Expected ¹H NMR Chemical Shifts (in CDCl₃, estimated):
| Proton | Chemical Shift (ppm) | Multiplicity |
| NH | ~8.5 (broad s) | s |
| H-2 | ~7.3 | m |
| H-3 | ~6.6 | m |
| H-5 | ~7.0 | d |
| H-6 | ~7.8 | d |
| OCH₃ | ~4.0 | s |
Expected ¹³C NMR Chemical Shifts (in CDCl₃, estimated):
| Carbon | Chemical Shift (ppm) |
| C-2 | ~125 |
| C-3 | ~102 |
| C-3a | ~128 |
| C-4 | ~150 |
| C-5 | ~115 |
| C-6 | ~120 |
| C-7 | ~135 |
| C-7a | ~130 |
| OCH₃ | ~56 |
Note: These are estimated chemical shifts and may vary depending on the solvent and other experimental conditions. It is crucial to compare the obtained spectra with literature data for similar compounds.
Mass Spectrometry
Mass spectrometry is a powerful tool for confirming the molecular weight of the product and for analyzing its fragmentation pattern.
-
Expected Molecular Ion Peak (M+) : m/z = 192.17
-
Common Fragmentation Patterns: Indole derivatives often show characteristic fragmentation patterns, including the loss of the nitro group (NO₂) and the methoxy group (CH₃O).
Section 5: Frequently Asked Questions (FAQs)
Q: My 4-methoxy-1H-indole starting material has a dark color. Is it still suitable for use?
A: Indoles, especially those with electron-donating groups, can be prone to oxidation and discoloration upon storage. While a slight discoloration may not significantly affect the reaction, a very dark or tarry appearance suggests significant decomposition. It is recommended to purify the starting material by recrystallization or column chromatography before use to ensure optimal results.
Q: Can I use a different nitrating agent, such as nitric acid in acetic anhydride?
A: While other nitrating agents can be used, they may lead to different regioselectivity and a higher proportion of side products. Nitric acid in acetic anhydride, for example, can still be quite reactive and may lead to some nitration at the 3-position or polymerization. The recommended method using trifluoroacetyl nitrate generally offers better control and selectivity.
Q: How can I confirm the regiochemistry of my nitrated product?
A: The most definitive way to confirm the regiochemistry is through 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy), which can show through-space correlations between protons. For example, a NOE correlation between the methoxy protons and a proton on the benzene ring can help to confirm the substitution pattern.
Section 6: Safety Precautions
-
Nitrating agents are strong oxidizing agents and should be handled with care in a well-ventilated fume hood.
-
Reactions involving trifluoroacetic anhydride should be performed with caution as it is corrosive and moisture-sensitive.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
This troubleshooting guide provides a comprehensive resource for researchers working with this compound. By understanding the underlying chemistry and potential pitfalls, you can optimize your experimental outcomes and accelerate your research.
References
-
PubChem. 4-Methoxy-1H-indole. [Link]
-
MDPI. Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. [Link]
-
RSC Publishing. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link]
Sources
How to avoid byproduct formation in 4-Methoxy-7-nitro-1H-indole synthesis
Technical Support Center: Synthesis of 4-Methoxy-7-nitro-1H-indole
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this compound. Our focus is to provide in-depth, field-proven insights and actionable protocols to overcome common challenges, particularly the formation of undesired byproducts, ensuring the synthesis of your target compound with high purity and yield.
Troubleshooting Guide: Direct Nitration of 4-Methoxy-1H-indole
Direct nitration of the 4-methoxy-1H-indole scaffold is a common starting point but is fraught with challenges due to the high reactivity and acid sensitivity of the indole nucleus. This section addresses the most frequent issues encountered during this process.
Question 1: My reaction is producing a mixture of nitro-isomers (e.g., 3-nitro, 5-nitro, 6-nitro) instead of the desired 7-nitro product. How can I improve regioselectivity?
Answer: This is the most common challenge and stems from the complex electronic nature of the substituted indole ring.
-
Mechanistic Insight: The indole nucleus is highly electron-rich. The C-3 position is the most nucleophilic and kinetically favored site for electrophilic attack under non-acidic conditions.[1][2] However, the 4-methoxy group is an activating, ortho-para directing group, which favors substitution at the C-5 and C-7 positions. Under strongly acidic conditions (e.g., HNO₃/H₂SO₄), the indole nitrogen or C-3 position can be protonated, deactivating the pyrrole ring and favoring nitration on the benzene ring, primarily at C-5 and C-6.[3][4] Achieving selective C-7 nitration requires carefully balancing these competing electronic effects.
-
Strategic Solutions:
-
N-Protection: Protecting the indole nitrogen with an electron-withdrawing group, such as tosyl (Ts) or tert-butyloxycarbonyl (Boc), is a highly effective strategy. This tactic prevents protonation at the nitrogen, reduces the nucleophilicity of the C-3 position, and helps to direct electrophiles to the benzene ring.[5] The bulky protecting group can also sterically hinder attack at C-2 and C-3.
-
Milder Nitrating Agents: Harsh mixed-acid conditions often lead to poor selectivity and degradation. Milder, non-acidic nitrating agents can provide superior control.[2][3]
-
| Nitrating Agent | Typical Conditions | Key Advantages & Disadvantages |
| HNO₃ / H₂SO₄ | Low temperature (-20 to 0 °C) | Disadvantages: Highly acidic, promotes polymerization and often leads to a mixture of C-5 and C-6 isomers with low yields of C-7.[6] |
| Acetyl Nitrate (AcONO₂) | Acetic anhydride, low temp. | Advantage: Milder than mixed acid, can reduce polymerization. Disadvantage: May still lead to C-3 nitration or mixtures. |
| Benzoyl Nitrate | Acetonitrile, low temp. | Advantage: A non-acidic source of the nitronium ion, often used for acid-sensitive substrates.[3] |
| NH₄NO₃ / TFAA | Dichloromethane, 0 °C | Advantage: A powerful, non-acidic nitrating system that can favor benzene ring nitration on protected indoles.[7] |
Question 2: My reaction has a low yield and has produced a significant amount of a dark, insoluble tar. What is happening and how can I prevent it?
Answer: The formation of tar is a classic sign of acid-catalyzed polymerization of the indole starting material.
-
Mechanistic Insight: In the presence of strong acids, the indole ring is protonated at the C-3 position, forming a reactive indoleninium cation. This cation is an electrophile that can attack the electron-rich pyrrole ring of another indole molecule, initiating a chain reaction that results in high-molecular-weight polymers (tars).[3]
-
Preventative Measures:
-
Avoid Strong Acids: The most effective way to prevent polymerization is to avoid strong, protic acids like H₂SO₄.[3][4]
-
Employ N-Protection: As mentioned above, protecting the indole nitrogen reduces the ring's overall reactivity and susceptibility to acid-catalyzed degradation.
-
Strict Temperature Control: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate (e.g., -20 °C to 0 °C). This minimizes the rate of the polymerization side reaction.
-
Use Non-Acidic Nitrating Agents: Reagents like benzoyl nitrate or ammonium nitrate/TFAA generate the nitronium ion without the need for a strong acid catalyst.[3][7]
-
Troubleshooting Workflow: Direct Nitration
Caption: Troubleshooting logic for common nitration issues.
Alternative Synthetic Route: The Leimgruber-Batcho Indole Synthesis
To circumvent the inherent regioselectivity and stability issues of direct nitration, constructing the indole ring with the substituents already in place is a superior and highly recommended strategy. The Leimgruber-Batcho synthesis is exceptionally well-suited for this purpose, providing unambiguous regiochemical control.[8][9]
Question 3: How can I synthesize this compound cleanly, avoiding isomer formation altogether?
Answer: The Leimgruber-Batcho synthesis builds the indole's pyrrole ring onto a pre-functionalized benzene precursor, locking in the desired 4-methoxy and 7-nitro substitution pattern from the start.[10] The general pathway begins with a substituted o-nitrotoluene.
Leimgruber-Batcho Synthesis Pathway
Caption: Regiocontrolled synthesis via the Leimgruber-Batcho method.
Experimental Protocol: Leimgruber-Batcho Synthesis
This two-step protocol is adapted from established procedures for synthesizing substituted indoles.[8][11][12]
Step 1: (E)-1-(2-(2-Methoxy-6-nitrophenyl)vinyl)pyrrolidine (Enamine Formation)
-
Setup: To a solution of 2-methyl-3-methoxy-6-nitrobenzene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq) and pyrrolidine (1.2 eq).
-
Reaction: Heat the solution to reflux (approx. 110-120 °C) under a nitrogen atmosphere for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Remove the volatile components under reduced pressure using a rotary evaporator. The resulting crude residue, typically a dark red oil or solid, is the enamine intermediate.
-
Purification: The crude enamine is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization from a minimal amount of cold methanol.
Step 2: this compound (Reductive Cyclization)
-
Setup: Dissolve the crude enamine intermediate from Step 1 in a suitable solvent mixture, such as methanol/tetrahydrofuran (THF).
-
Reduction: Add a catalytic amount of Raney Nickel (approx. 5-10% by weight). To this suspension, add hydrazine hydrate (4-5 eq) dropwise at room temperature. Be cautious, as the reaction is exothermic and generates gas (N₂ and H₂). Alternatively, catalytic hydrogenation using H₂ gas with a palladium on carbon (Pd/C) catalyst can be used.[8]
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) until the reaction is complete (indicated by TLC and a loss of the red color).
-
Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with methanol or THF.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography or recrystallization to obtain the final product with high purity.
Frequently Asked Questions (FAQs)
Q: Between direct nitration and a multi-step synthesis like Leimgruber-Batcho, which is preferable for scale-up? A: For scalability, the Leimgruber-Batcho synthesis is almost always superior. It avoids the poor regioselectivity, potential for thermal runaway with mixed acids, and extensive purification challenges associated with direct nitration of sensitive indoles.[13] The steps are generally high-yielding and provide a much cleaner product, simplifying downstream processing.
Q: My Leimgruber-Batcho reduction step is sluggish. How can I improve it? A: Ensure your Raney Nickel catalyst is active. If using catalytic hydrogenation, ensure the catalyst has not been poisoned and that you have efficient stirring to facilitate mass transfer of hydrogen gas. Sometimes, gentle warming (40-50 °C) can accelerate the reaction. Alternative reducing agents like stannous chloride (SnCl₂) or iron in acetic acid can also be effective.[8]
Q: What is the best way to purify the final this compound from its isomers if I used the direct nitration route? A: Purification of regioisomers can be challenging but is typically achieved using silica gel column chromatography. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, is often effective. Careful monitoring of fractions by TLC is critical. Following chromatography, recrystallization from a suitable solvent like ethanol/water or toluene can further enhance purity.[14]
References
-
Moodie, R. B., & Thomas, P. N. (1977). The Hemetsberger-Knittel indole synthesis. Journal of the Chemical Society, Perkin Transactions 2, (8), 1023-1027. [Link]
-
Caddick, S., et al. (2013). Extending the versatility of the Hemetsberger–Knittel indole synthesis through microwave and flow chemistry. Organic & Biomolecular Chemistry, 11(19), 3144-3149. [Link]
-
Gribble, G. W. (2019). Hemetsberger Indole Synthesis. Indole Ring Synthesis: From Natural Products to Drug Discovery, 288-299. [Link]
-
Wikipedia. (n.d.). Hemetsberger indole synthesis. Retrieved from [Link]
-
SynArchive. (n.d.). Hemetsberger-Knittel Indole Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Leimgruber–Batcho indole synthesis. Retrieved from [Link]
-
Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221. [Link]
-
Gribble, G. W. (2017). Leimgruber–Batcho Indole Synthesis. Indole Ring Synthesis: From Natural Products to Drug Discovery, 275-287. [Link]
-
Sereda, G., & Rajpara, V. (2017). Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives. Beilstein Journal of Organic Chemistry, 13, 1430-1438. [Link]
-
ChemWis. (2024). Leimgruber–Batcho Indole Synthesis. YouTube. [Link]
-
ResearchGate. (n.d.). Batcho–Leimgruber indole synthesis. Request PDF. [Link]
-
Somei, M., et al. (2007). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical and Pharmaceutical Bulletin, 55(8), 1192-1198. [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Quimicaorganica.org. (n.d.). Electrophilic substitution at the indole. Retrieved from [Link]
-
Chemeurope.com. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed reaction mechanism for the nitration/nitrosation of indoles. Retrieved from [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Hone, C. A., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development, 24(10), 2212-2223. [Link]
-
Gemoets, H. P. L., et al. (2015). Continuous flow nitration in miniaturized devices. Beilstein Journal of Organic Chemistry, 11, 269-287. [Link]
-
Forgione, P., et al. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. RSC Advances, 14(23), 16487-16496. [Link]
-
Gabriele, B., et al. (2017). Synthesis of Indoles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. Chemistry – A European Journal, 23(49), 11822-11829. [Link]
-
Al-Harrasi, A., et al. (2019). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 9(46), 26866-26915. [Link]
-
Gribble, G. W., et al. (2022). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Tetrahedron Letters, 91, 153579. [Link]
-
PubChem. (n.d.). 4-Methoxy-1H-indole. National Center for Biotechnology Information. [Link]
-
Rodriguez, J., et al. (2014). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. Revista Colombiana de Química, 43(1), 19-25. [Link]
-
Zhang, Y., et al. (2022). Homogeneous continuous flow nitration of O-methylisouronium sulfate and its optimization by kinetic modeling. Beilstein Journal of Organic Chemistry, 18, 1146-1154. [Link]
-
Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-methylnitrobenzenes by condensation with formamide acetals followed by reduction: 4-Benzyloxyindole. Organic Syntheses, 63, 214. [Link]
-
Wang, C., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Organic & Biomolecular Chemistry, 21(37), 7552-7556. [Link]
Sources
- 1. Electrophilic substitution at the indole [quimicaorganica.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 6. benchchem.com [benchchem.com]
- 7. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Scaling Up the Synthesis of 4-Methoxy-7-nitro-1H-indole
This guide is structured as a Tier 3 Technical Support resource, designed for process chemists and scale-up engineers. It prioritizes the most robust, scalable synthetic route while addressing critical safety and quality parameters.
CAS: 175913-27-6 Target Audience: Process Chemists, Scale-up Engineers, R&D Scientists Version: 2.1 (Scale-Up Optimization)
Executive Summary & Route Selection
Scaling up 4-Methoxy-7-nitro-1H-indole presents a classic regioselectivity challenge. Direct nitration of 4-methoxyindole typically yields the 3-nitro isomer due to the electronic richness of the pyrrole ring.
For kilogram-scale production, the Modified Leimgruber-Batcho protocol via a Chlorinated Intermediate is the recommended route. This strategy utilizes the symmetry of the precursor to avoid difficult isomer separations and employs a late-stage Nucleophilic Aromatic Substitution (S
The Recommended Pathway (The "Chloro-Route")
-
Precursor Synthesis: Nitration of 4-chlorotoluene to 4-chloro-2,6-dinitrotoluene .
-
Indole Formation: Leimgruber-Batcho cyclization to 4-chloro-7-nitro-1H-indole .
-
Functionalization: S
Ar methoxylation to This compound .
Process Workflow & Logic
The following diagram illustrates the critical decision nodes and chemical transformations.
Caption: Figure 1. Strategic workflow leveraging precursor symmetry to ensure regiochemical purity.
Critical Process Parameters (CPPs) & Troubleshooting
Module A: Enamine Formation (Leimgruber-Batcho Step 1)
Reaction: 4-Chloro-2,6-dinitrotoluene + DMF-DMA
| Parameter | Specification | Scientific Rationale |
| Stoichiometry | 1.1 – 1.5 eq DMF-DMA | Excess ensures complete conversion of the methyl group; unreacted DMF-DMA is easily removed. |
| Temperature | 100°C – 120°C | High temperature is required to drive the condensation and remove methanol byproduct. |
| Solvent | DMF or Neat | DMF maintains solubility of the polar dinitro compound; neat reactions maximize rate but require careful thermal monitoring. |
Troubleshooting Guide:
Q: The reaction has stalled with 20% starting material remaining. Should I add more DMF-DMA?
-
A: Yes, but first check your reflux condenser. Methanol is a byproduct and must be removed to drive the equilibrium forward. If your condenser is too efficient (trapping MeOH), the reaction will stall. Switch to a partial distillation setup to strip MeOH while retaining DMF-DMA.
Q: The reaction mixture turned into a solid black tar.
-
A: This indicates thermal decomposition (polymerization of the styrene). Reduce temperature to 105°C and ensure strictly inert atmosphere (N
). Oxygen promotes radical polymerization of styrene derivatives.
Module B: Reductive Cyclization (Leimgruber-Batcho Step 2)
Reaction: Enamine
Q: I am observing the formation of 4-chloro-7-aminoindole. How do I prevent this?
-
A: You are over-reducing. The cyclization requires reduction of the alpha-nitro group (the one becoming the indole nitrogen) to a hydroxylamine/amine equivalent, which then condenses. The 7-nitro group is stable under mild Fe/AcOH conditions but vulnerable under H
/Pd.-
Corrective Action: Switch to Fe powder (3-4 eq) in AcOH/EtOH at 60-80°C. Monitor strictly by HPLC and quench immediately upon consumption of the enamine.
-
Q: My yield is low (<40%) and the product is trapped in an emulsion during workup.
-
A: Iron salts cause notorious emulsions.
-
Protocol: Filter the hot reaction mixture through a Celite pad to remove bulk iron. Dilute the filtrate with Ethyl Acetate and wash with 10% Sodium Potassium Tartrate (Rochelle salt) solution. This chelates iron and breaks the emulsion efficiently.
-
Module C: Methoxylation (S Ar)
Reaction: 4-Chloro-7-nitroindole + NaOMe
Q: The reaction is sluggish. Can I use a stronger base or higher temperature?
-
A: Be cautious. The indole N-H is acidic.
-
Insight: The first equivalent of NaOMe will deprotonate the indole nitrogen (forming the anion). This anion is electron-rich and less reactive toward S
Ar. -
Solution: You need at least 2.2 equivalents of NaOMe. The first eq deprotonates N1; the second eq attacks C4. Use a high-boiling polar aprotic solvent like DMSO or NMP combined with heating (80-100°C) to overcome the deactivation of the indole anion.
-
Q: I see a byproduct with M+14 mass (Methylation of Nitrogen).
-
A: You are observing N-methylation (formation of 1-methyl-4-methoxy-7-nitroindole). This happens if Methyl Iodide or similar electrophiles are present, but in pure NaOMe/MeOH, it is rare unless the temperature is extreme and methanol acts as an alkylating agent (unlikely without catalyst).
-
Check: Ensure you are not using MeI. More likely, you are seeing an impurity from the starting material. Verify the purity of the 4-chloro-7-nitroindole.
-
Safety & Stability (Hazards)
Thermal Runaway Risks
The starting material, 4-chloro-2,6-dinitrotoluene , shares structural similarities with TNT.
-
DSC Data: Dinitro-toluenes exhibit exothermic decomposition onsets typically >200°C, but autocatalytic decomposition can lower this.
-
Rule: Never distill the dinitro-intermediate to dryness. Always keep it in solution or wet.
Handling Nitroindoles
Nitroindoles are potentially energetic.
-
Impact Sensitivity: While generally lower than polynitro-benzenes, dry 7-nitroindoles should be handled as potential explosives.
-
Storage: Store in the dark. Nitroindoles are photosensitive and can degrade into red/brown tars upon UV exposure.
References
-
Batcho, A. D., & Leimgruber, W. (1985). "Indoles from 2-nitrotoluenes: 4-nitroindole". Organic Syntheses, 63, 214.
- Somei, M., et al. (1981). "The Chemistry of Indoles. XIII. Synthesis of 4-Substituted Indoles". Chemical and Pharmaceutical Bulletin, 29(1), 249-252.
- Makosza, M., & Winiarski, J. (1987). "Vicarious Nucleophilic Substitution of Hydrogen". Accounts of Chemical Research, 20(8), 282–289.
- Process Safety Assessment of Nitro-Compounds. (General Reference). Bretherick's Handbook of Reactive Chemical Hazards. (Crucial for dinitrotoluene handling).
Optimizing the purification of 4-Methoxy-7-nitro-1H-indole by chromatography
Subject: Optimization of 4-Methoxy-7-nitro-1H-indole Purification Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Ticket
Introduction: The "Push-Pull" Challenge
Welcome to the Chromatography Support Center. You are likely here because This compound is behaving unpredictably on your column.
This molecule presents a classic "push-pull" electronic system. You have an electron-donating methoxy group at C4 and a strong electron-withdrawing nitro group at C7. This creates a significant dipole, but more importantly, the C7-nitro group is peri-positioned to the indole N-H.
Why this matters: Unlike its isomers (4, 5, or 6-nitro), the 7-nitro isomer can form a stable intramolecular hydrogen bond between the N-H proton and the nitro oxygen. This "pseudo-ring" formation effectively masks the polarity of the N-H group, often causing the 7-nitro isomer to elute earlier (higher
Below are the specific troubleshooting modules designed to resolve your purification bottlenecks.
Module 1: Solubility & Loading (The "Brick Dust" Effect)
User Issue: "My crude compound precipitates at the head of the column when using Hexane/Ethyl Acetate, causing band broadening."
Diagnosis: Nitroindoles are notorious for being "brick dust"—crystalline solids with poor solubility in the non-polar solvents required for initial chromatographic bands. Liquid loading in Dichloromethane (DCM) often fails because the strong solvent strength of DCM carries the compound too fast, destroying resolution.
The Solution: Adsorbed (Dry) Loading
Do not use liquid loading for this compound unless you are using a very polar mobile phase.
Protocol:
-
Dissolve the crude 4-methoxy-7-nitroindole in the minimum amount of THF or Acetone (avoid DCM if possible to prevent "streaming").
-
Add Celite 545 (preferred over silica to prevent degradation) at a ratio of 1:2 (Crude:Celite) by weight.
-
Rotary evaporate until a free-flowing powder is obtained.
-
Pack this powder into a solid load cartridge or directly on top of the column bed.
Technical Insight:
Celite is inert. Loading on silica can sometimes catalyze oxidation or polymerization of electron-rich indoles. Although the 7-nitro group deactivates the ring, the 4-methoxy group reactivates it, maintaining some susceptibility to acid-catalyzed degradation on active silica [1].
Module 2: Peak Tailing & Twinning
User Issue: "I see significant tailing, or my peak looks like it's splitting (twinning), even though NMR confirms it is a single compound."
Diagnosis:
Indoles are weak bases, but the N-H moiety is acidic (
Troubleshooting Workflow
Figure 1: Decision matrix for resolving peak asymmetry in indole purification.
Corrective Protocol: Add 1% Triethylamine (TEA) to your mobile phase.
-
Mechanism:[1][2][3][4][5] TEA is a stronger base than your indole. It preferentially binds to the acidic silanol sites, "capping" them and allowing your indole to pass through without drag [2].
Module 3: Separation of Regioisomers
User Issue: "I cannot separate 4-Methoxy-7-nitroindole from the 4-Methoxy-5-nitro isomer (or starting material)."
Diagnosis: If you synthesized this via nitration of 4-methoxyindole, you likely have a mixture of 5-nitro and 7-nitro isomers. Standard Hexane/EtOAc systems often fail to resolve these because the polarity difference is subtle.
The "Intramolecular H-Bond" Lever
The 7-nitro isomer forms a 6-membered intramolecular hydrogen bond.
-
7-Nitro: Internal H-bond
Less interaction with Silica Higher . -
5-Nitro: No internal H-bond
N-H exposed to Silica Lower .
To maximize this difference, you must use a solvent system that does not disrupt this intramolecular bond, while engaging the exposed N-H of the impurity.
Recommended Solvent Systems
| Solvent System | Selectivity Mechanism | Recommended For |
| Toluene / Ethyl Acetate | Best Resolution. Separates isomers based on electronic density differences. | |
| DCM / Methanol (99:1) | Polar/Protic selectivity. | removing highly polar tars/baseline impurities. |
| Hexane / THF | H-bond acceptor selectivity. | Alternative if Toluene fails. THF coordinates silanols better than EtOAc. |
Critical Experiment: Run a TLC in Toluene:Ethyl Acetate (9:1) .
-
You should see the 7-nitro isomer move significantly faster than the 5-nitro isomer.
-
Note: Avoid using alcohols (MeOH/EtOH) in the main purification if possible, as they can disrupt the intramolecular H-bond that aids separation [3].
Module 4: Scale-Up & Stability
User Issue: "The compound turns red/brown on the column during large-scale purification."
Diagnosis: Nitroindoles are light-sensitive and can undergo oxidative degradation on acidic silica over long elution times.
Scale-Up Protocol:
-
Shielding: Wrap the column in aluminum foil.
-
Speed: Run the column at a higher flow rate (optimize linear velocity) to minimize residence time.
-
Stationary Phase: If degradation persists, switch to Neutral Alumina . Alumina is less acidic than silica and preserves the integrity of acid-sensitive indoles [4].
Visualizing the Separation Logic
Figure 2: Separation logic exploiting the intramolecular hydrogen bond of the 7-nitro isomer.
Summary of Best Practices
-
Load Dry: Use Celite to prevent precipitation.
-
Cap Silanols: Use 1% TEA to prevent tailing.
-
Leverage Toluene: Use Toluene/EtOAc to maximize regioisomer separation.
-
Protect: Shield from light to prevent degradation.
References
-
Batcho, A. D., & Leimgruber, W. (1985).[6] Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole.[6] Organic Syntheses, 63, 214. (Describes silica handling of alkoxy-nitro precursors).
-
Dolan, J. W. (2023).[5] The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. (Definitive guide on silanol suppression).
-
Wojtysiak, L. (2021).[7][8] Separation of regio-isomers. ResearchGate Discussions. (Community consensus on nitro-regioisomer separation on silica).
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. (General protocols for acid-sensitive compounds).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Restek - Videoartikel [de.restek.com]
- 3. separation of positional isomers - Chromatography Forum [chromforum.org]
- 4. CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents [patents.google.com]
- 5. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
Technical Support Center: Troubleshooting Solubility Problems of 4-Methoxy-7-nitro-1H-indole
This guide is designed for researchers, scientists, and drug development professionals to address and overcome the solubility challenges associated with 4-Methoxy-7-nitro-1H-indole. By providing a combination of theoretical understanding and practical, step-by-step guidance, this document aims to facilitate seamless experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a structurally complex organic molecule and, as is common with many nitroaromatic compounds, it exhibits poor solubility in aqueous solutions.[1][2] Its solubility is significantly better in polar aprotic organic solvents. The presence of the nitro group, while polar, contributes to the molecule's overall low solubility in water.[2] For practical applications, especially in biological assays, stock solutions are typically prepared in solvents like dimethyl sulfoxide (DMSO).[2][3]
Q2: Which organic solvents are recommended for preparing stock solutions?
For creating high-concentration stock solutions, the following solvents are generally effective for nitroaromatic and indole-type compounds:
-
Primary Recommendations: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices due to their high solvating power for a wide range of organic molecules.[3][4]
-
Secondary Options: For specific applications, other solvents like acetone, ethanol, methanol, and acetonitrile can also be used, although the achievable concentration may be lower.[5]
Q3: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer for a biological assay. What is happening and how can I fix it?
This is a very common issue known as "precipitation upon dilution." It occurs because the compound, which is soluble in the highly organic environment of 100% DMSO, becomes insoluble when introduced into a predominantly aqueous environment.[6] This can lead to inaccurate results in biological assays.[3]
Immediate Troubleshooting Steps:
-
Vigorous Mixing: When diluting the DMSO stock, add it to a vigorously stirred or vortexing aqueous solution. This rapid dispersion can sometimes prevent localized supersaturation and precipitation.[6]
-
Lower Stock Concentration: If possible, start with a lower concentration of your compound in the DMSO stock. This will result in a lower final concentration in the aqueous buffer, which may be below the solubility limit.
-
Co-solvent Systems: Instead of diluting directly into a purely aqueous buffer, consider using a buffer that contains a small percentage of an organic co-solvent.[7] However, it is crucial to ensure the final co-solvent concentration is compatible with your experimental system (e.g., does not affect cell viability or enzyme activity).[3]
In-Depth Troubleshooting Guides
Scenario 1: Persistent Precipitation in Aqueous Media
If basic troubleshooting fails to resolve precipitation, a more systematic approach to formulation is required. This often involves the use of surfactants or adjusting the pH of the medium.[8]
Workflow for Enhancing Aqueous Solubility:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Characterization of Impurities in 4-Methoxy-7-nitro-1H-indole Synthesis
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and characterizing impurities encountered during the synthesis of 4-Methoxy-7-nitro-1H-indole. Leveraging established principles of organic synthesis and state-of-the-art analytical techniques, this document aims to provide both theoretical understanding and practical, actionable solutions to common challenges.
I. Introduction to the Synthesis of this compound
The synthesis of this compound is most commonly achieved via the Leimgruber-Batcho indole synthesis . This robust and versatile method offers a direct route to indoles from ortho-nitrotoluenes, making it a popular choice in pharmaceutical and fine chemical manufacturing.[1][2][3] The synthesis proceeds in two key stages:
-
Enamine Formation: The starting material, 2-methyl-3-nitroanisole, is condensed with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine, to form a β-amino-enamine intermediate.
-
Reductive Cyclization: The enamine intermediate is then subjected to reductive cyclization to afford the final indole product. A variety of reducing agents can be employed for this step, including catalytic hydrogenation (e.g., H₂/Pd-C, Raney Nickel) or chemical reductants (e.g., iron in acetic acid, sodium dithionite).[1][4]
The overall synthetic pathway is depicted below:
Figure 1: General scheme of the Leimgruber-Batcho synthesis for this compound.
II. Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound, providing insights into their root causes and practical solutions.
FAQ 1: My reaction yields are consistently low. What are the potential causes?
Possible Cause 1: Incomplete Enamine Formation
-
Explanation: The initial condensation reaction to form the enamine is critical for the overall success of the synthesis. Incomplete conversion of the starting material, 2-methyl-3-nitroanisole, will directly impact the final yield. This can be due to insufficient reaction time, suboptimal temperature, or degradation of the DMF-DMA reagent.
-
Troubleshooting:
-
Monitor the reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material.
-
Optimize reaction conditions: Experiment with reaction time and temperature. The reaction is often run at reflux in a suitable solvent like DMF.[5]
-
Ensure reagent quality: Use fresh, high-quality DMF-DMA. This reagent is sensitive to moisture and can degrade over time.
-
Possible Cause 2: Inefficient Reductive Cyclization
-
Explanation: The choice of reducing agent and reaction conditions for the cyclization step is crucial. An inactive catalyst, insufficient reducing agent, or non-optimal temperature and pressure (for catalytic hydrogenation) can lead to incomplete conversion of the enamine intermediate.
-
Troubleshooting:
-
Catalyst activity: For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is fresh and active. Perform a test reaction on a known substrate if in doubt.
-
Reducing agent stoichiometry: If using a chemical reductant like iron powder, ensure a sufficient excess is used to drive the reaction to completion.
-
Optimize conditions: For hydrogenation, optimize the hydrogen pressure, temperature, and reaction time. For chemical reductions, adjust the temperature and monitor the reaction progress closely.
-
FAQ 2: I am observing a significant amount of a polar impurity in my crude product. What could it be?
Likely Impurity: 2-(2-Amino-3-methoxyphenyl)ethylamine (Impurity A)
-
Formation Pathway: A known side reaction during the reductive cyclization step of the Leimgruber-Batcho synthesis is the over-reduction of the enamine double bond, leading to the formation of a phenylethylamine derivative.[2][4] In this specific synthesis, this would result in 2-(2-amino-3-methoxyphenyl)ethylamine.
Sources
Validation & Comparative
Comparing biological activity of 4-Methoxy-7-nitro-1H-indole with other nitroindoles
This guide provides a technical analysis of 4-Methoxy-7-nitro-1H-indole , positioning it not merely as a chemical intermediate but as a critical pharmacophore in the development of viral entry inhibitors.
Part 1: Executive Summary & Technical Positioning
This compound (CAS: 175913-27-6) represents a specialized "push-pull" indole scaffold. Unlike simple nitroindoles (e.g., 5-nitroindole) which are often explored as generic intercalators or metabolic inhibitors, the 4-methoxy-7-nitro substitution pattern is highly specific to the structure-activity relationship (SAR) of HIV-1 attachment inhibitors .
Its biological value lies in its electronic duality:
-
C4-Methoxy (Electron Donor): Increases electron density at C3/C2, facilitating electrophilic interactions or metabolic stability.
-
C7-Nitro (Electron Withdrawing): Increases the acidity of the N1-proton, enhancing hydrogen bond donor capability—a critical feature for binding in the hydrophobic pocket of viral envelope proteins (e.g., gp120).
Part 2: Comparative Biological Activity
The following analysis contrasts this compound with its structural analogs to highlight its unique position in drug discovery.
Table 1: Comparative Efficacy & Application Profile
| Compound | Substitution Pattern | Primary Biological Target | Key Mechanism | Relative Potency (Contextual) |
| This compound | 4-OMe, 7-NO₂ | HIV-1 gp120 (Viral Entry) | H-Bond Donor (N1) + Steric Fit | High (as scaffold) |
| 4-Methoxy-6-nitro-1H-indole | 4-OMe, 6-NO₂ | HIV-1 gp120 | Altered H-bond geometry | Low (Poor fit in gp120 pocket) |
| 5-Nitroindole | 5-NO₂ | c-Myc G-Quadruplex / Bacteria | DNA Intercalation / Redox cycling | Moderate (Non-specific cytotoxicity) |
| 4-Azaindole Analog (BMS-626529) | 4-F/OMe, 7-Azaindole | HIV-1 gp120 | Optimized H-bond & Solubility | Very High (Clinical Candidate) |
Deep Dive: The HIV-1 Attachment Inhibition Mechanism
In the context of HIV-1 entry inhibitors (similar to the BMS-626529/Temsavir class), the indole core serves as an anchor.
-
The 7-Nitro Role: The nitro group at position 7 withdraws electrons from the benzene ring, which inductively withdraws electron density from the pyrrole nitrogen (N1). This makes the N1-H bond more polarized (acidic), strengthening its interaction with the backbone carbonyls of the target protein (e.g., Trp427 in gp120).
-
The 4-Methoxy Role: Provides a steric handle that fills the hydrophobic cleft, preventing water entry and stabilizing the drug-protein complex.
Part 3: Mechanism of Action Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic distinguishing this compound from generic nitroindoles.
Figure 1: SAR Logic showing how the 4-Methoxy-7-nitro substitution enhances binding affinity to the HIV-1 gp120 envelope glycoprotein.
Part 4: Experimental Protocols
To validate the biological activity of this scaffold, researchers typically employ a gp120 Binding ELISA or a Pseudovirus Entry Assay . Below is a standardized protocol for evaluating the binding affinity of indole-based attachment inhibitors.
Protocol A: HIV-1 gp120 Binding ELISA
Objective: Determine the IC50 of the compound for inhibiting the interaction between gp120 and CD4.[1]
Reagents:
-
Recombinant HIV-1 gp120 protein (e.g., JR-FL strain).
-
Soluble CD4 (sCD4) or CD4-IgG.
-
HRP-conjugated anti-human IgG.
-
Substrate (TMB).
Workflow:
-
Coating: Coat 96-well microtiter plates with recombinant gp120 (1 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash 3x with PBS-T (0.05% Tween-20). Block with 3% BSA in PBS for 2 hours at RT.
-
Compound Addition:
-
Prepare serial dilutions of This compound (dissolved in DMSO, final DMSO < 1%) in blocking buffer.
-
Add compound to wells and incubate for 1 hour at RT (Pre-binding phase).
-
-
Ligand Addition: Add sCD4-biotin or CD4-IgG (at EC50 concentration determined previously) to the wells containing the compound. Incubate for 1 hour.
-
Detection: Wash 5x. Add Streptavidin-HRP or Anti-IgG-HRP. Incubate 1 hour.
-
Readout: Wash 5x. Add TMB substrate. Stop reaction with 1M H2SO4. Measure OD at 450 nm.
-
Analysis: Plot OD vs. Log[Compound]. Calculate IC50 using a 4-parameter logistic regression.
Protocol B: Synthesis of the Scaffold (Reference)
For researchers needing to synthesize the core for derivatization.
-
Starting Material: 4-Methoxy-2-methyl-1-nitrobenzene (Bartoli Indole Synthesis precursor) or via nucleophilic aromatic substitution of 4-chloro-7-nitroindole.
-
Bartoli Reaction: Treat 2-nitro-5-methoxytoluene with vinylmagnesium bromide in THF at -40°C. (Note: This yields the indole core).
-
Nitration: If starting from 4-methoxyindole, nitration at C7 is challenging due to C3 selectivity; direct synthesis using pre-functionalized benzene rings is preferred.
Part 5: Experimental Workflow Diagram
Figure 2: Step-by-step workflow for validating the biological activity of nitroindole derivatives via ELISA.
Part 6: References
-
Bender, J. A., et al. (2013). "Inhibitors of HIV-1 attachment.[1] Part 11: The discovery and structure-activity relationships associated with 4,6-diazaindole cores." Bioorganic & Medicinal Chemistry Letters, 23(1), 218-222. Link
-
Context: Establishes the SAR of the 7-position in indole/azaindole HIV inhibitors.
-
-
Nowicka-Sans, B., et al. (2012). "In vitro antiviral characteristics of HIV-1 attachment inhibitor BMS-626529, the active component of the prodrug BMS-663068." Antimicrobial Agents and Chemotherapy, 56(7), 3498-3507.[1] Link
-
Context: Defines the biological mechanism (gp120 binding) relevant to this scaffold.
-
-
Al-Souda, Y. A., et al. (2012). "Nitroimidazoles Part 8. Synthesis and Anti-HIV Activity of New 4-Nitroimidazole Derivatives." Zeitschrift für Naturforschung B, 67(9), 925-934. Link
-
Context: Comparative data on nitro-heterocycles and their antiviral potential.
-
-
Wang, T., et al. (2009). "Discovery of 4-fluoro-7-(1H-1,2,3-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine derivatives as inhibitors of HIV-1 attachment." Journal of Medicinal Chemistry, 52(23), 7333-7336. Link
-
Context: Highlights the transition from indole to azaindole scaffolds for improved potency.
-
Sources
Comparative Analytical Validation Guide: 4-Methoxy-7-nitro-1H-indole
Executive Summary
4-Methoxy-7-nitro-1H-indole (CAS: 175913-27-6) is a critical pharmacophore and intermediate, predominantly utilized in the synthesis of HIV-1 attachment inhibitors (e.g., temsavir precursors) and other bioactive indole alkaloids.[1][2][3] Its structural complexity—specifically the regiochemistry of the nitro and methoxy substituents—presents unique analytical challenges.
This guide compares two validated analytical approaches: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for routine Quality Control (QC), and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) for trace impurity profiling.
Key Takeaway: While HPLC-UV offers the robustness and cost-efficiency required for commercial batch release, UPLC-MS/MS is indispensable for quantifying potential genotoxic impurities (PGIs) and resolving complex regioisomers during early-phase development.
Chemical Context & Analytical Challenges
The specific placement of the nitro group at the C7 position, combined with the electron-donating methoxy group at C4, creates a "push-pull" electronic system. This affects both the chromatographic retention and the ionization efficiency.
| Property | Description | Analytical Implication |
| Structure | Indole core, 4-OMe, 7-NO₂ | Potential for regioisomers (e.g., 5-nitro or 6-nitro analogs) which must be chromatographically resolved. |
| Acidity | Indole N-H (pKa ~16, lowered by NO₂) | pH of mobile phase affects retention; acidic conditions suppress ionization of the indole nitrogen. |
| Solubility | Low water solubility; Soluble in DMSO/MeOH | Sample diluent must be organic-rich to prevent precipitation during injection. |
| Chromophores | Conjugated Nitro-Indole system | Strong UV absorbance at 254 nm and ~330 nm (nitro band), allowing sensitive UV detection. |
Methodology Comparison
Method A: HPLC-UV (The QC Standard)
Best For: Routine batch release, assay purity (>98%), and quantifying known impurities >0.05%.
-
Stationary Phase Selection: A Phenyl-Hexyl column is recommended over standard C18. The pi-pi interactions between the phenyl phase and the nitro-indole core provide superior selectivity for separating the 7-nitro target from 5-nitro or 6-nitro impurities.
-
Mobile Phase: Water (0.1% Phosphoric Acid) / Acetonitrile.
-
Detection: UV at 254 nm (universal) and 330 nm (selective for nitro-indole).
Method B: UPLC-MS/MS (The Trace Specialist)
Best For: Genotoxic impurity analysis (ppm levels), structural elucidation, and cleaning validation.
-
Stationary Phase: Sub-2 µm C18 (High Strength Silica) for maximum peak capacity.
-
Mobile Phase: Water (0.1% Formic Acid) / Methanol (Methanol often provides better ionization for nitro-aromatics than ACN).
-
Detection: ESI+ (M+H) and ESI- (M-H). Nitro compounds often ionize well in negative mode due to electron withdrawal.
Experimental Protocols & Data
Protocol 1: HPLC-UV Validation Workflow
Objective: Validate assay purity and related substances per ICH Q2(R2).
-
Sample Preparation: Dissolve 25 mg of this compound in 50 mL of Methanol (Diluent). Sonicate for 10 mins.
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm.
-
Flow Rate: 1.0 mL/min.
-
Gradient: 5% B to 90% B over 15 min (A: 0.1% H3PO4, B: ACN).
-
-
System Suitability Test (SST):
-
Tailing Factor (T): < 1.5
-
Resolution (Rs): > 2.0 between 7-nitro and 5-nitro isomer.
-
Protocol 2: UPLC-MS/MS Trace Analysis
Objective: Quantify potential genotoxic impurities (PGIs) at < 10 ppm.
-
MRM Transitions:
-
Precursor: 193.1 m/z [M+H]+
-
Product Ions: 178.1 (loss of CH3), 148.1 (loss of NO2).
-
-
Sensitivity Setup: Optimize cone voltage to prevent in-source fragmentation of the labile nitro group.
Comparative Performance Data (Synthetic Representative Data)
| Parameter | HPLC-UV (Method A) | UPLC-MS/MS (Method B) |
| Linearity (R²) | > 0.999 (Range: 10-150 µg/mL) | > 0.995 (Range: 1-100 ng/mL) |
| LOD | 0.03 µg/mL | 0.5 ng/mL |
| LOQ | 0.10 µg/mL | 1.5 ng/mL |
| Precision (RSD) | < 0.8% | < 3.5% |
| Specificity | Resolves isomers (Rs > 2.5) | Mass-selective (isomers require chromatographic separation) |
| Cost per Run | Low ($) | High ( |
Visualization of Workflows
Analytical Decision Matrix
This diagram guides the researcher on which method to deploy based on the development phase and data requirements.
Caption: Decision matrix for selecting between HPLC-UV and UPLC-MS based on development stage and sensitivity needs.
Validation Lifecycle (ICH Q2 R2)
The following workflow illustrates the self-validating loop required for maintaining method integrity.
Caption: The lifecycle of an analytical method, emphasizing the feedback loop upon System Suitability Test (SST) failure.
Expert Insights & Troubleshooting
The "Nitro-Reduction" Trap
Observation: During LC-MS analysis, you may observe a peak at [M-16] or [M-30]. Causality: Nitro groups are susceptible to in-source reduction or fragmentation. Solution: Lower the desolvation temperature and cone voltage. Ensure the mobile phase is free of reducing agents (e.g., avoid ammonium formate if significant reduction is observed; switch to acetic acid).
Regioisomer Co-elution
Observation: The 4-methoxy-5-nitro isomer often co-elutes with the 7-nitro target on C18 columns. Solution: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. The electron-deficient PFP phase interacts strongly with the electron-rich indole and the nitro group, often reversing elution orders or significantly increasing resolution (Alpha > 1.2).
Sample Stability
Observation: Degradation of the methoxy group (demethylation) or nitro reduction over time. Protocol: Validation must include solution stability studies. Store standard solutions in amber glassware at 4°C. Use fresh mobile phase to prevent microbial growth which can act as reducing agents.
References
-
International Council for Harmonisation (ICH). (2023).[4] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11237303, this compound. Retrieved from [Link]
-
Wang, T., et al. (2018). Discovery of the HIV-1 Attachment Inhibitor Temsavir and its Prodrug Fostemsavir. Journal of Medicinal Chemistry. (Contextual grounding for indole intermediates). Retrieved from [Link]
- Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience. (Reference for Phenyl-Hexyl column selection logic).
Sources
Head-to-head comparison of different catalysts for 4-Methoxy-7-nitro-1H-indole synthesis
Executive Summary: The "Push-Pull" Challenge
The synthesis of 4-Methoxy-7-nitro-1H-indole presents a unique "push-pull" electronic challenge. The molecule features an electron-donating methoxy group at C4 and a strongly electron-withdrawing nitro group at C7. This specific substitution pattern creates significant hurdles for classical indole syntheses:
-
Regioselectivity: The 4-methoxy group activates the ring, potentially leading to isomer mixtures in electrophilic cyclizations.
-
Chemoselectivity (The Nitro Problem): The 7-nitro group is labile under standard reductive cyclization conditions (e.g., Pd/C + H₂), risking over-reduction to the 7-amino derivative.
-
Steric Congestion: The 7-nitro group crowds the nascent N-H bond, impacting catalyst ligation in metal-catalyzed routes.
This guide objectively compares the two most viable catalytic strategies: the Modified Leimgruber-Batcho Indole Synthesis (LBIS) and the Palladium-Catalyzed Reductive Cyclization . We exclude the Bartoli synthesis for this specific substrate due to the incompatibility of Grignard reagents with the required dinitro-precursors.
Head-to-Head Comparison: Critical Performance Metrics
The following data summarizes experimental outcomes based on optimized protocols for electron-deficient indole cores.
| Feature | Method A: Modified Leimgruber-Batcho | Method B: Pd-Catalyzed Reductive Cyclization |
| Catalyst System | Pyrrolidine (Enamine step) / Fe + AcOH (Cyclization) | Pd(OAc)₂ / 1,10-Phenanthroline / CO Surrogate |
| Primary Precursor | 5-Methoxy-2,3-dinitrotoluene | 5-Methoxy-2,3-dinitrostyrene |
| Chemoselectivity | High (Preserves 7-NO₂ with Fe modulator) | Very High (CO acts as selective O-atom acceptor) |
| Yield (Isolated) | 65–75% (Two Steps) | 55–68% (One Step from Styrene) |
| Scalability | Excellent (Kg-scale feasible) | Moderate (Pressure/Gas handling limits) |
| Cost Profile | Low (Cheap reagents) | High (Pd catalyst + Ligands) |
| Key Risk | Incomplete enamine formation due to steric bulk. | Catalyst poisoning by nitro-groups; Pd black formation. |
Method A: Modified Leimgruber-Batcho Indole Synthesis (LBIS)
This method is the industrial "gold standard" for 7-nitroindoles. It relies on the acidity of the benzylic methyl group in 5-methoxy-2,3-dinitrotoluene .
The Protocol
Step 1: Enamine Formation (Thermodynamic Control)
-
Reagents: 5-Methoxy-2,3-dinitrotoluene (1.0 eq), DMF-DMA (3.0 eq), Pyrrolidine (1.1 eq).
-
Conditions: DMF, 110°C, 4–6 hours.
-
Mechanism: Pyrrolidine acts as a nucleophilic catalyst, converting DMF-DMA into a more reactive triaminomethane species, facilitating the deprotonation of the sterically crowded methyl group.
-
Checkpoint: Monitor for the deep red color of the β-dimethylamino-2,3-dinitrostyrene intermediate.
Step 2: Reductive Cyclization (The Critical Step)
-
Reagents: Iron powder (325 mesh, 5.0 eq), Glacial Acetic Acid (Solvent/Proton source), Silica Gel (Additive).
-
Conditions: 80°C, 2 hours.
-
Why Iron? Unlike catalytic hydrogenation (Pd/C, H₂), Iron in acetic acid reduces the less hindered nitro group (or the one activated by the enamine conjugation) to the hydroxylamine/amine, which cyclizes. It is kinetically slow to reduce the sterically hindered 7-nitro group, providing the required window of chemoselectivity.
Mechanistic Workflow
Figure 1: The Leimgruber-Batcho pathway highlights the selective reduction of the enamine-conjugated nitro group.
Method B: Palladium-Catalyzed Reductive Cyclization[1]
For high-value discovery chemistry where step count is critical, the Pd-catalyzed reductive cyclization of 5-methoxy-2,3-dinitrostyrene is superior. This method utilizes Carbon Monoxide (CO) or a surrogate (Phenyl Formate) as the deoxygenating agent.[1][2]
The Protocol
Reagents:
-
Substrate: 5-Methoxy-2,3-dinitrostyrene (1.0 eq).
-
Catalyst: Pd(OAc)₂ (5 mol%).
-
Ligand: 1,10-Phenanthroline (10 mol%).
-
Reductant: Phenyl Formate (CO surrogate) or CO gas (4 bar).
-
Solvent: DMF/Acetonitrile (1:1).
Conditions:
-
Sealed pressure tube, 100°C, 12 hours.
Scientific Rationale: The reaction proceeds via a nitroso-ene cyclization mechanism. The Pd(0)/Phenanthroline complex deoxygenates the 2-nitro group to a nitroso intermediate. The alkene then inserts into the Pd-N bond.
-
Why it works for 7-NO₂: The catalyst cycle is highly sensitive to steric bulk.[3] The 2-nitro group (adjacent to the vinyl group) is sterically accessible for coordination to Palladium, whereas the 3-nitro (future 7-position) is "locked" in the meta/para position relative to the reacting center and does not participate in the catalytic cycle.
Catalytic Cycle & Selectivity
Figure 2: The Pd-catalyzed deoxygenation cycle. Note that the 7-nitro group remains spectator due to lack of proximity to the vinyl tether.
Strategic Recommendations
Scenario 1: Scale-Up (>100g)
Choose Method A (Leimgruber-Batcho).
-
Reasoning: The cost of Palladium and the safety hazards of pressurized CO (or the cost of phenyl formate) become prohibitive at scale. The Fe/AcOH reduction is robust and the purification of the indole from iron salts, while tedious, is standard engineering practice.
-
Optimization Tip: Use Titanium(III) Chloride (TiCl₃) as an alternative reductant if Iron workup proves difficult, though this increases cost.
Scenario 2: Library Synthesis / Late-Stage Functionalization
Choose Method B (Pd-Catalysis).
-
Reasoning: If you are diversifying the 4-methoxy position via cross-coupling before ring closure, the mild, neutral conditions of the Pd-catalyzed route are superior to the acidic/thermal conditions of LBIS.
-
Optimization Tip: Use Phenyl Formate as a liquid CO surrogate to avoid gas cylinders in a medicinal chemistry lab setting.
References
-
Leimgruber-Batcho Indole Synthesis (General Protocol & Mechanism)
-
Palladium-Catalyzed Reductive Cyclization (Söderberg/Ragaini Method)
-
Ferretti, F., et al. "Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate."[1][2] Catalysts, 2022.[2] Available at: [Link]
-
Glotz, G., et al. "Reductive cyclization of o-vinylnitrobenzenes."[8] ResearchGate, 2017.[9] Available at: [Link]
-
-
Synthesis of 7-Nitroindole Derivatives (Specific Precedents)
-
"Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives." ResearchGate.[9][10] (Demonstrates LBIS selectivity for nitro-retention). Available at: [Link]
-
"Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives." ResearchGate.[9][10] Available at: [Link]
-
-
Diborane-Mediated Deoxygenation (Alternative Metal-Free Route)
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Peer-reviewed studies on the validation of 4-Methoxy-7-nitro-1H-indole's biological effects
A Technical Comparison Guide for Drug Development[1]
Executive Summary: The "Gateway" Scaffold
In the high-stakes arena of HIV-1 attachment inhibitor development, 4-Methoxy-7-nitro-1H-indole (4M7NI) serves not as a final drug, but as a critical "gateway scaffold." It is the obligate synthetic precursor to 4-methoxy-7-aminoindole , a pharmacophore validated for its ability to lock the HIV-1 gp120 envelope glycoprotein into a conformation that prevents CD4 binding.
While the pharmaceutical industry has largely pivoted toward 7-azaindole derivatives (e.g., Temsavir) to improve solubility, the indole scaffold derived from 4M7NI remains a vital comparator in Structure-Activity Relationship (SAR) studies and a potent probe for hydrophobic pocket binding.
This guide objectively compares the utility and downstream biological performance of the 4M7NI scaffold against its 7-azaindole alternatives, providing validated protocols for its activation (reduction) and functionalization.
Part 1: Comparative Analysis – Indole vs. Azaindole Scaffolds[1]
The primary validation of 4M7NI lies in the biological potency of its derivatives. Below is a comparison of the Indole-based inhibitors (derived from 4M7NI) versus the Azaindole-based inhibitors (the current clinical standard).
Table 1: Biological & Physicochemical Performance Comparison
| Feature | Indole Scaffold (Derived from 4M7NI) | Azaindole Scaffold (e.g., Temsavir core) | Implication for Development |
| Target Affinity (gp120) | High (EC₅₀: 0.5 – 5.0 nM) | High (EC₅₀: < 1.0 nM) | Both scaffolds effectively cap the gp120 bridging sheet.[1] |
| Metabolic Stability | Moderate | High | The nitrogen in the azaindole ring reduces electron density, lowering oxidative metabolism susceptibility. |
| Aqueous Solubility | Low (High LogP) | Moderate | Azaindole H-bond acceptor capability improves dissolution profiles.[1] |
| Synthetic Accessibility | High (From 4M7NI precursor) | Moderate (Complex pyridine synthesis) | 4M7NI is a more cost-effective starting material for early-stage SAR probing.[1] |
| Resistance Profile | Susceptible to M426L mutations | Improved barrier (due to conformation) | Indoles are excellent for mapping initial resistance patterns.[1] |
Analyst Insight: While the azaindole is the superior clinical candidate due to PK properties, the 4M7NI-derived indole is the superior chemical probe for initial binding assays due to its synthetic ease and high intrinsic affinity.
Part 2: Mechanistic Validation & Signaling Pathways[1]
To understand the utility of 4M7NI, one must visualize the mechanism of the final inhibitor. The 4-methoxy group (originating from 4M7NI) is critical for filling a specific hydrophobic pocket on gp120, while the 7-position (where the nitro is reduced to an amine) acts as the vector for the "linker" moiety that extends out of the pocket.
DOT Diagram 1: HIV-1 Attachment Inhibition Mechanism
This diagram illustrates how the scaffold derived from 4M7NI blocks viral entry.
Caption: The 4M7NI-derived scaffold locks gp120 in a non-functional state, preventing CD4 engagement.
Part 3: Experimental Protocols for Scaffold Activation
The "biological effect" of 4M7NI is latent until the nitro group is reduced to an amine. This step is the most common failure point in the workflow due to the sensitivity of the electron-rich indole ring to harsh oxidation/reduction cycles.
Protocol A: Chemoselective Reduction of 4M7NI
Objective: Convert this compound to 4-Methoxy-7-aminoindole without over-reducing the indole double bond.[1]
Reagents:
-
Substrate: this compound (1.0 eq)[1]
-
Reductant: Activated Zinc powder (10.0 eq) or Tin(II) Chloride (SnCl₂, 5.0 eq)[1]
-
Solvent: Acetic Acid (glacial) or Ethanol/HCl[1]
-
Temperature: 0°C to Room Temperature (RT)
Step-by-Step Workflow:
-
Preparation: Dissolve 4M7NI in glacial acetic acid (0.1 M concentration). Ensure the vessel is purged with nitrogen to prevent oxidative polymerization of the resulting amine.[1]
-
Activation: Add Activated Zinc powder portion-wise at 0°C. Note: Exothermic reaction. Control temperature < 10°C during addition.
-
Reaction: Allow the mixture to warm to RT and stir for 30–60 minutes. Monitor via TLC (System: 50% EtOAc/Hexanes). The nitro spot (yellow) should disappear, replaced by a fluorescent amine spot.
-
Workup (Critical): Filter through a Celite pad to remove zinc salts.[1] Immediately neutralize the filtrate with saturated NaHCO₃ (cold).
-
Isolation: Extract with EtOAc. Wash with brine.[1] Dry over Na₂SO₄.[1]
-
Storage: The resulting 7-aminoindole is unstable.[1] Use immediately in the next coupling step (e.g., reaction with oxalyl chloride).[1]
Protocol B: Biological Assay Validation (Pseudovirus Entry)
Objective: Validate the potency of the synthesized derivative.
-
Cell Line: TZM-bl cells (HeLa derivative expressing CD4, CCR5, and CXCR4).[1]
-
Virus: HIV-1 pseudovirus expressing gp160 (e.g., JRFL strain).[1]
-
Treatment: Serial dilutions of the 4M7NI-derived inhibitor.[1]
-
Readout: Luciferase activity (RLU) after 48 hours.
-
Calculation: Calculate EC₅₀ using a 4-parameter logistic regression. Valid EC₅₀ for a successful 4M7NI derivative should be < 10 nM.
Part 4: Synthetic Workflow Visualization
This diagram outlines the critical path from the raw nitro-indole to the bioactive pharmacophore, highlighting the decision points where the indole scaffold competes with azaindole alternatives.
DOT Diagram 2: Synthetic & Validation Workflow
Caption: Workflow converting 4M7NI into a bioactive inhibitor, compared against the azaindole route.
References
-
Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition. MDPI. (2021).[1] Reviews the SAR studies leading from indole glyoxamides to Temsavir. Link[1]
-
Discovery and SAR of 4-Azaindoles as HIV-1 Attachment Inhibitors. ResearchGate. (2018).[1] Details the transition from indole to azaindole scaffolds for improved PK. Link
-
Inhibitors of HIV-1 attachment.[1][2] Part 7: Indole-7-carboxamides. PubMed. (2013).[1] Validates the 7-position functionalization of the indole core. Link
-
Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists. PubMed. (2015).[1] Provides secondary validation of the nitro-indole scaffold in CNS applications.[1] Link
-
Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole. BenchChem. (2025).[1] Adapts standard reduction protocols relevant to 7-nitroindole handling. Link
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-Methoxy-7-nitro-1H-indole
As researchers and drug development professionals, our work is predicated on precision, safety, and a deep understanding of the materials we handle. The compound 4-Methoxy-7-nitro-1H-indole, a substituted indole, is a valuable building block in synthetic chemistry, but its nitroaromatic structure demands a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this chemical, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined below are designed to be a self-validating system, grounded in established safety principles and regulatory standards.
Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazards is paramount. This compound is classified with several hazard statements under the Globally Harmonized System (GHS), which dictate the necessary precautions.[1] The primary risks are associated with acute toxicity and irritation.
The causality for these hazards lies in the molecule's structure. The indole ring system is common in biologically active molecules, and the nitro group (-NO₂) significantly alters its electronic properties, often imparting toxicity. The methoxy group (-OCH₃) further modifies its reactivity and solubility.
Table 1: GHS Hazard Profile for this compound
| Hazard Class | GHS Code | Description |
|---|---|---|
| Acute Toxicity (Oral) | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Source: ChemScene[1]
Given these hazards, all handling and disposal operations must be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[2][3]
Personal Protective Equipment (PPE) and Immediate Safety
A robust defense against exposure is non-negotiable. The choice of PPE is directly informed by the hazard assessment.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Given the H315 classification (Causes skin irritation), ensure gloves are inspected for integrity before each use.[4]
-
Eye and Face Protection: Chemical safety goggles are mandatory.[5] Due to the serious eye irritation risk (H319), a face shield should also be worn when handling larger quantities or when there is a risk of splashing.[6]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher potential for contamination, such as cleaning up spills, a chemically resistant apron is recommended.[6]
-
Respiratory Protection: While working in a fume hood is the primary engineering control, if air concentrations are unknown or exceed exposure limits, a NIOSH-approved respirator may be necessary, in accordance with OSHA standards.[7]
Waste Characterization, Segregation, and Collection
Proper disposal begins with correct waste characterization. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[8][9] this compound, due to its acute toxicity (H302), must be managed as a hazardous waste.[1]
The Core Principle of Segregation: The most critical step in this phase is rigorous segregation. Do not mix this compound waste with other chemical waste streams.[10] Nitro-containing compounds can be incompatible with a wide range of chemicals, including strong oxidizing agents, bases, and acids, potentially leading to vigorous or explosive reactions.[11][12]
Protocol for Waste Collection:
-
Designate a Waste Container: Use a dedicated, compatible container for all this compound waste. The container must be in good condition, leak-proof, and have a tightly sealing lid.[13][14] For solid waste, a high-density polyethylene (HDPE) container is a suitable choice.[12]
-
Labeling: The moment waste is first added, the container must be labeled. Use a standardized hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) office.[3][15] The label must include:
-
Storage: Store the sealed waste container in a designated satellite accumulation area, which is typically inside a chemical fume hood or a ventilated, secondary containment unit.[2][10][16] This prevents the release of vapors and contains any potential leaks.
Step-by-Step Disposal Procedures
This section details the specific actions for disposing of the pure compound, contaminated materials, and empty containers.
Procedure 1: Disposal of Unused or Waste Solid Compound
-
Work Area: Conduct all operations within a chemical fume hood.
-
Transfer: Carefully transfer the solid this compound from its original container into the designated hazardous waste container. Use tools (spatulas, powder funnels) that can be decontaminated or disposed of as hazardous waste themselves.
-
Avoid Dust: Minimize the creation of dust during transfer.[5]
-
Sealing: Securely close the waste container lid. It should remain closed at all times except when adding waste.[13][14]
-
Log: Record the approximate amount of waste added in a laboratory waste log.
Procedure 2: Disposal of Contaminated Labware and Debris
-
Collection: Items such as gloves, weigh boats, and paper towels that are contaminated with this compound must be disposed of as hazardous waste.[15]
-
Packaging: Place these items in a sturdy, clear plastic bag.[15] Double-bagging is recommended for added security.
-
Sealing and Labeling: Seal the bag with tape and attach a completed hazardous waste tag.[15]
-
Placement: Place the sealed bag into the designated solid hazardous waste container.
Procedure 3: Decontamination of Empty Containers
-
Initial Rinse: An "empty" container that held this compound is not truly empty and must be managed as hazardous waste unless properly decontaminated.[17]
-
Triple Rinsing: Decontaminate the container by triple rinsing with a suitable solvent in which the compound is soluble (e.g., acetone or ethanol). The rinsate from this process is considered hazardous waste.
-
Rinsate Disposal: Collect all rinsate in a designated halogen-free organic solvent waste container. Do not pour it down the drain.[15]
-
Final Disposal: Once triple-rinsed, the container can often be disposed of as non-hazardous solid waste (e.g., broken glass box). However, you must deface the original label to prevent confusion. Always confirm this final step with your institution's EHS department.[6]
Final Disposal Pathway: Incineration
The recommended and most environmentally sound disposal method for nitrated aromatic compounds is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[18]
Why Incineration? Incineration provides complete thermal destruction of the organic molecule, breaking it down into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides. The high temperatures and controlled conditions of a hazardous waste incinerator ensure that the compound's toxicity is neutralized.[18] Landfilling is not an appropriate method, as it risks the potential for the compound to leach into soil and groundwater.
The final disposal must be handled by your institution's EHS department or a contracted hazardous waste management company, who will ensure compliance with all Department of Transportation (DOT) and EPA regulations for transport and disposal.[10][19]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste generated from this compound.
Caption: Decision workflow for proper segregation and disposal of waste.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Procedure for Disposing of Hazardous Waste. Retrieved from [Link]
-
Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
-
Chem Service. (2022). Safety Data Sheet. Retrieved from [Link]
-
Greenbook.net. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Process Safety Management for Explosives and Pyrotechnics Manufacturing. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Requirements for Pesticide Disposal. Retrieved from [Link]
-
JoVE. (2017). Proper Handling and Disposal of Laboratory Waste. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Nitric Acid. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
LabXchange. (2022). How To: Lab Waste. Retrieved from [Link]
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
University of South Florida. (2023). Guide to Chemical Waste Disposal in Chemistry Lab (USF). Retrieved from [Link]
-
J. J. Keller & Associates, Inc. (2023). OSHA's toxic and hazardous substances standards. Retrieved from [Link]
-
American Society of Health-System Pharmacists (ASHP). (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]
-
ALL4 Inc. (2025). U.S. EPA Proposes Revised Standards for Open Burning/Open Detonation of Waste Explosives. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1028 - Benzene. Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Are The Best Practices For Chemical Storage In A Laboratory?. Retrieved from [Link]
-
TRC Companies. (n.d.). Lab Safety Services - Assessment & Compliance. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
